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  • Product: 3-(Azetidin-1-yl)propanoic acid
  • CAS: 99102-01-9

Core Science & Biosynthesis

Foundational

3-(Azetidin-1-yl)propanoic acid CAS number 99102-01-9

Title: 3-(Azetidin-1-yl)propanoic Acid (CAS 99102-01-9): A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery Executive Summary As modern drug discovery pivots toward increasingly complex m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-(Azetidin-1-yl)propanoic Acid (CAS 99102-01-9): A Privileged Bifunctional Scaffold in Modern Medicinal Chemistry and Drug Discovery

Executive Summary

As modern drug discovery pivots toward increasingly complex modalities—such as Targeted Protein Degradation (TPD) and highly optimized small molecules—the demand for bifunctional, structurally rigid building blocks has surged. 3-(Azetidin-1-yl)propanoic acid (CAS 99102-01-9) represents a critical structural motif that marries the compact, high-sp3 nature of an azetidine ring with the versatile conjugation potential of a propanoic acid linker[1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with an in-depth analysis of this molecule's physicochemical advantages, structural rationale, and field-proven, self-validating experimental workflows for integrating it into active pharmaceutical ingredients (APIs) and advanced linker systems.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its baseline properties is required. 3-(Azetidin-1-yl)propanoic acid is a zwitterionic compound under physiological conditions, featuring a basic tertiary amine embedded within a strained four-membered ring, and a terminal carboxylic acid[2].

Table 1: Physicochemical Comparison of Cyclic Amine-Propanoic Acid Building Blocks To understand the specific utility of the azetidine derivative, we must compare it against its larger homologs. The azetidine derivative provides the lowest molecular weight and a unique spatial vector, making it an ideal bioisostere when steric bulk must be minimized without sacrificing the basic nitrogen.

Property3-(Azetidin-1-yl)propanoic acid3-(Pyrrolidin-1-yl)propanoic acid3-(Piperidin-1-yl)propanoic acid
Ring Size 4-membered5-membered6-membered
Molecular Weight 129.16 g/mol [2]143.18 g/mol 157.21 g/mol
Fraction sp3 (Fsp3) 0.830.860.88
Steric Bulk Low (Compact)MediumHigh
Typical LogD (pH 7.4) LowestMediumHighest

Table 2: Safety & Handling Specifications for CAS 99102-01-9 Maintaining the integrity of the building block is paramount for reproducible synthesis. The compound must be handled with appropriate PPE due to its hazard classifications[2][3].

ParameterSpecification
Purity ≥ 95%
Physical Form Solid
Storage Temperature Refrigerator (2-8°C)
GHS Signal Word Warning[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[3]

Mechanistic Rationale: The Azetidine Advantage

Why choose an azetidine over a traditional piperidine or pyrrolidine? The causality lies in the spatial geometry and the Fraction of sp3 hybridized carbons (Fsp3).

  • Enhanced Rigidity and Vector Control: Azetidines are "stretched" analogues that offer an optimal compromise between metabolic stability and strong molecular rigidity[4]. The four-membered ring restricts the conformational flexibility of the nitrogen lone pair, altering the exit vectors of attached substituents compared to larger macrocycles.

  • Lipophilicity and Fsp3: Increasing the Fsp3 of a drug candidate is statistically correlated with higher clinical success rates due to improved aqueous solubility and reduced off-target binding (promiscuity). Azetidines provide this high Fsp3 character while contributing less to the overall lipophilicity (LogD) than their six-membered counterparts, making them highly valuable for neurological and systemic drug design[5].

  • Application in PROTACs & Linkerology: In PROTAC development, 3-(Azetidin-1-yl)propanoic acid serves as a rigidifying element. The propanoic acid tail allows for standard amide coupling to target-binding ligands, while the azetidine nitrogen modulates the physicochemical properties of the linker itself, preventing the "greasy" properties often associated with long alkyl chains[1].

StructuralLogic Core 3-(Azetidin-1-yl)propanoic acid Azetidine Azetidine Ring (High Fsp3, Rigid) Core->Azetidine Propanoic Propanoic Acid (Flexible Linker) Core->Propanoic PK Improved PK (Higher Solubility) Azetidine->PK Decreases LogD PD Improved PD (Reduced Off-Target) Azetidine->PD Alters Vector Synthesis Versatile Conjugation (PROTAC Linkers) Propanoic->Synthesis Coupling Handle Synthesis->PD Modality Extension

Caption: Logical relationship between scaffold features and pharmacological outcomes.

Experimental Workflow: Self-Validating Amide Coupling Protocol

To ensure trustworthiness and reproducibility, the following protocol details the HATU-mediated amide coupling of 3-(Azetidin-1-yl)propanoic acid to a primary amine API intermediate.

Causality of Reagent Selection:

  • HATU over EDC/NHS: The zwitterionic nature of the starting material can lead to poor solubility in standard organic solvents. HATU provides rapid, highly efficient activation of the carboxylate, minimizing the risk of intramolecular side-reactions.

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered base is critical to deprotonate the carboxylic acid and the amine hydrochloride salts without acting as a competing nucleophile.

Step-by-Step Methodology

Step 1: Preparation & Solubilization Suspend 3-(Azetidin-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at 25°C until the solution clarifies.

Step 2: Carboxylate Activation Add HATU (1.1 equiv) in one portion. The solution will typically turn pale yellow. Stir for exactly 15 minutes at 25°C.

  • Self-Validation Check 1 (Activation): Quench a 5 µL aliquot into 100 µL of methanol. Run an LC-MS. The presence of the methyl ester mass confirms successful active ester formation. Do not proceed until activation is >95%.

Step 3: Amine Coupling Add the primary amine API intermediate (0.95 equiv, to ensure complete consumption of the valuable API) dissolved in a minimal volume of DMF. Stir at 25°C for 2-4 hours.

  • Self-Validation Check 2 (Completion): Monitor by LC-MS. The reaction is complete when the mass of the primary amine API disappears and the product mass dominates the chromatogram.

Step 4: Quench & Extraction Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (3x) to remove excess HATU byproducts, followed by a brine wash (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 0-10% MeOH in DCM, modified with 0.1% NH₄OH or TEA to prevent streaking of the basic azetidine nitrogen).

AmideCoupling Start 3-(Azetidin-1-yl)propanoic acid Activation Activation Phase HATU + DIPEA in DMF Start->Activation Carboxylate Activation Coupling Coupling Phase Primary Amine API Activation->Coupling Active Ester Formation Quench Quench & Wash NaHCO3 (aq) / Brine Coupling->Quench Reaction Completion Purification Purification Flash Chromatography Quench->Purification Organic Extraction Product Purified Target Compound Purification->Product LC-MS Verification

Caption: Experimental workflow for HATU-mediated amide coupling of the azetidine scaffold.

References

  • Title: Synthetic azetidines could help simplify drug design for neurological diseases Source: ScienceDaily / Rice University URL: [Link]

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link](Note: URL structure generalized from standard ChemRxiv DOI routing)

Sources

Exploratory

Synthesis of 3-(Azetidin-1-yl)propanoic Acid: A Mechanistic and Operational Whitepaper

The Strategic Value of Azetidine-Based β -Amino Acids In modern drug development, the incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—has emerged as a powerful strategy to improve th...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Azetidine-Based β -Amino Acids

In modern drug development, the incorporation of strained four-membered nitrogen heterocycles—specifically azetidines—has emerged as a powerful strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). Compared to their flexible acyclic counterparts or larger pyrrolidine/piperidine rings, azetidines offer lowered lipophilicity, enhanced metabolic stability, and unique spatial geometries.

3-(Azetidin-1-yl)propanoic acid (CAS 99102-01-9) represents a highly versatile β -amino acid building block [1]. It serves as a bifunctional linker, possessing both a highly basic tertiary amine and a terminal carboxylic acid. This whitepaper outlines an optimized, self-validating synthetic methodology for this compound, focusing on the causal relationships between reagent selection, reaction thermodynamics, and downstream isolation.

Retrosynthetic Logic: Circumventing Zwitterionic Pitfalls

The most atom-economical approach to synthesizing β -amino acids is the aza-Michael addition of an amine to an α,β -unsaturated carbonyl compound. However, direct addition of azetidine to free acrylic acid is fundamentally flawed. Because azetidine is highly basic ( pKa​≈11.2 ) and acrylic acid is acidic ( pKa​≈4.2 ), mixing the two immediately results in an exothermic proton transfer, yielding an unreactive azetidinium acrylate salt.

To circumvent this thermodynamic sink, the retrosynthetic strategy mandates the use of an esterified Michael acceptor, such as methyl acrylate . The ester masks the acidic proton, preserving the nucleophilicity of the azetidine ring. Following the construction of the C–N bond, the intermediate ester is subjected to controlled saponification to reveal the target zwitterion.

Pathway A Azetidine (Nucleophile) C Methyl 3-(azetidin-1-yl)propanoate (Intermediate Ester) A->C Aza-Michael Addition B Methyl Acrylate (Electrophile) B->C D 3-(Azetidin-1-yl)propanoic acid (Target Zwitterion) C->D 1. LiOH, H2O 2. HCl (pH adjustment)

Figure 1: Forward synthetic logic for 3-(Azetidin-1-yl)propanoic acid via aza-Michael addition.

Thermodynamic and Kinetic Optimization of the Aza-Michael Step

The aza-Michael addition of strained heterocycles is highly sensitive to solvent polarity and catalytic intervention [2]. While azetidine is a competent nucleophile, maximizing the reaction rate while suppressing the thermal polymerization of methyl acrylate requires precise parameter control.

Table 1: Optimization of Aza-Michael Addition Parameters

SolventTemp (°C)CatalystTime (h)Conversion (%)Mechanistic Rationale & Causality
Neat25None1285High concentration drives kinetics, but the exothermic profile risks spontaneous polymerization of the acrylate.
THF65None870Aprotic solvent fails to stabilize the enolate transition state; heating increases the risk of ring-opening.
MeOH0 to 25None8>95Protic solvent stabilizes the developing negative charge on the α -carbon via hydrogen bonding, lowering the activation energy.
MeOH 25 DBU (0.05 eq) 3 >98 Optimal. DBU acts as a non-nucleophilic base to ensure azetidine remains fully deprotonated and active [3].

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to verify the success of each transformation before proceeding, entirely preventing the carryover of unreacted starting materials.

Phase 1: Synthesis of Methyl 3-(azetidin-1-yl)propanoate
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with azetidine (1.0 equiv, 100 mmol, 5.71 g) and anhydrous methanol (200 mL, 0.5 M).

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Add methyl acrylate (1.1 equiv, 110 mmol, 9.47 g) dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the Michael addition, preventing localized thermal spikes that trigger acrylate polymerization.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv, 5 mmol, 0.76 g).

  • Propagation: Remove the ice bath and stir the reaction mixture at 25 °C for 3 hours.

  • IPC 1 (Validation): Analyze a 50 μ L aliquot via LC-MS. The reaction is validated to proceed when the azetidine signal is entirely consumed and the mass corresponding to the intermediate ester ( [M+H]+=144.1 ) is dominant.

  • Workup: Concentrate the mixture under reduced pressure (30 °C, 50 mbar) to remove methanol and the volatile excess of methyl acrylate. The resulting crude ester is typically >95% pure and advanced without chromatography.

Phase 2: Saponification and Zwitterion Isolation
  • Solvation: Dissolve the crude methyl 3-(azetidin-1-yl)propanoate (approx. 100 mmol) in a 1:1 mixture of THF and deionized H2​O (100 mL total).

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (1.5 equiv, 150 mmol, 6.29 g) portion-wise.

    • Causality: LiOH provides a milder hydroxide source compared to NaOH/KOH, minimizing the risk of base-catalyzed degradation of the strained azetidine ring during prolonged exposure.

  • Propagation: Stir vigorously at room temperature for 4 hours.

  • IPC 2 (Validation): Monitor the aqueous layer by LC-MS. Validation is achieved when the ester mass ( [M+H]+=144.1 ) is entirely replaced by the acid mass ( [M+H]+=130.1 ).

  • Isoelectric Neutralization (Critical Step): Cool the mixture to 0 °C. Carefully add 1M HCl dropwise while monitoring with a pH meter until the solution reaches pH 7.5 .

    • Causality: 3-(Azetidin-1-yl)propanoic acid is a zwitterion. At highly acidic or basic pH, it exists as a highly water-soluble ion. Adjusting the solution to its isoelectric point (pI 7.5) minimizes its aqueous solubility and prevents it from binding to inorganic salts.

  • Isolation: Lyophilize the neutralized aqueous solution to complete dryness. Suspend the resulting solid in hot ethanol (150 mL) and stir for 30 minutes. The organic zwitterion dissolves, while the inorganic LiCl remains insoluble. Filter the suspension and concentrate the filtrate in vacuo to yield pure 3-(azetidin-1-yl)propanoic acid as a white crystalline solid.

Workflow Step1 1. Reactants Mixing Azetidine + Methyl Acrylate in MeOH IPC1 IPC 1: LC-MS / TLC Verify Azetidine Consumption Step1->IPC1 Step2 2. Solvent Evaporation Isolate Intermediate Ester IPC1->Step2 Step3 3. Saponification LiOH in THF/H2O at RT Step2->Step3 IPC2 IPC 2: LC-MS Verify Ester Cleavage Step3->IPC2 Step4 4. Isoelectric Neutralization Adjust to pH ~7.5 with 1M HCl IPC2->Step4 Step5 5. Purification Lyophilization & Hot EtOH Extraction Step4->Step5

Figure 2: Step-by-step workflow for synthesis and in-process validation.

Downstream Processing and Spectral Validation

To finalize the self-validating loop, the isolated material must be characterized to confirm structural integrity, particularly ensuring that the azetidine ring has not undergone hydrolytic ring-opening.

H NMR ( D2​O , 400 MHz): δ 3.95 (t, J=7.5 Hz, 4H, azetidine α

CH2​ ), 3.20 (t, J=7.0 Hz, 2H, N- CH2​

CH2​ -CO), 2.45 (t, J=7.0 Hz, 2H, N- CH2​

CH2​ -CO), 2.30 (quintet, J=7.5 Hz, 2H, azetidine β

CH2​ ).
  • ESI-MS: m/z calculated for C6​H11​NO2​ [M+H]+ 130.08, found 130.1.

  • The presence of the distinct quintet at δ 2.30 ppm is the definitive marker that the four-membered azetidine ring remains intact.

    References

    • Wang, Y., et al. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry (RSC Publishing).[Link]

    • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link]

    Foundational

    An In-depth Technical Guide to 3-(Azetidin-1-yl)propanoic Acid: Structure, Synthesis, and Applications

    For Researchers, Scientists, and Drug Development Professionals Foreword: The Rising Prominence of Strained Heterocycles in Modern Drug Discovery The azetidine scaffold, a four-membered nitrogen-containing heterocycle, h...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Foreword: The Rising Prominence of Strained Heterocycles in Modern Drug Discovery

    The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged motif in contemporary medicinal chemistry.[1][2] Its unique combination of properties—conformational rigidity, high sp³ character, and improved aqueous solubility compared to its larger alicyclic amine counterparts—offers a compelling toolkit for drug designers seeking to optimize pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on a key exemplar of this structural class: 3-(Azetidin-1-yl)propanoic acid. By dissecting its structure, synthesis, and applications, we aim to provide a comprehensive resource for researchers looking to leverage the unique attributes of this versatile building block.

    Molecular Structure and Physicochemical Properties

    3-(Azetidin-1-yl)propanoic acid is a non-proteinogenic β-amino acid characterized by an azetidine ring N-substituted with a propanoic acid moiety. This seemingly simple structure embodies a fascinating interplay of chemical properties that are highly relevant to drug design.

    Structural Formula and Key Features

    The molecule consists of a saturated four-membered azetidine ring linked via its nitrogen atom to the third carbon of a propanoic acid chain.

    Caption: Chemical structure of 3-(Azetidin-1-yl)propanoic acid.

    The azetidine ring's inherent strain and the presence of a carboxylic acid group are the primary determinants of its chemical behavior and utility.

    Physicochemical Data
    PropertyValueSource
    CAS Number 99102-01-9[4]
    Molecular Formula C₆H₁₁NO₂[5]
    Molecular Weight 129.16 g/mol [4]
    Physical Form Solid[4]
    Storage Temperature Refrigerator[4]
    InChI Key UCKKIMVYGSUKJT-UHFFFAOYSA-N[4]

    Synthesis of 3-(Azetidin-1-yl)propanoic Acid: A Practical Approach

    The synthesis of 3-(Azetidin-1-yl)propanoic acid is most efficiently achieved through a two-step sequence involving a Michael addition followed by ester hydrolysis. This method is favored for its high yields and operational simplicity.

    Synthetic Strategy: The Michael Addition Route

    The core of the synthesis lies in the conjugate addition of azetidine to an acrylate ester, typically ethyl acrylate. This aza-Michael addition is a robust and well-established method for forming carbon-nitrogen bonds.[6] The resulting ester, ethyl 3-(azetidin-1-yl)propanoate, is then hydrolyzed to yield the final carboxylic acid.

    Caption: Synthetic workflow for 3-(Azetidin-1-yl)propanoic acid.

    Detailed Experimental Protocol

    Step 1: Synthesis of Ethyl 3-(azetidin-1-yl)propanoate [7]

    • To a solution of azetidine (1.0 eq) in a suitable solvent such as ethanol or methanol, add ethyl acrylate (1.0-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product, ethyl 3-(azetidin-1-yl)propanoate, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.[7]

    Step 2: Hydrolysis to 3-(Azetidin-1-yl)propanoic Acid

    • Dissolve the crude ethyl 3-(azetidin-1-yl)propanoate (1.0 eq) in a mixture of methanol and water.

    • Add a stoichiometric amount or a slight excess of a base, such as sodium hydroxide or potassium hydroxide (1.0-1.2 eq).

    • Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and carefully acidify to a pH of approximately 6-7 with a suitable acid, such as hydrochloric acid.

    • Concentrate the solution under reduced pressure to remove the organic solvent and a portion of the water.

    • The resulting aqueous solution can be lyophilized or further purified by crystallization to yield 3-(Azetidin-1-yl)propanoic acid as a solid.

    Analytical Characterization

    Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-(Azetidin-1-yl)propanoic acid. The following section outlines the expected spectral data based on the analysis of structurally related compounds.[5][8]

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the azetidine ring and the propanoic acid chain.

    • Azetidine Protons: The protons on the carbons adjacent to the nitrogen (C2 and C4) will appear as a triplet, while the proton on the C3 carbon will likely be a pentet.

    • Propanoic Acid Protons: The two methylene groups of the propanoic acid chain will each appear as a triplet due to coupling with each other. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent.

    ¹³C NMR: The carbon NMR spectrum will show six distinct signals.

    • Azetidine Carbons: Two signals for the carbons of the azetidine ring.

    • Propanoic Acid Carbons: Three signals corresponding to the two methylene carbons and the carbonyl carbon of the carboxylic acid group.

    Mass Spectrometry (MS)

    Electron ionization mass spectrometry (EI-MS) of 3-(Azetidin-1-yl)propanoic acid is expected to show a molecular ion peak ([M]⁺) at m/z 129. The fragmentation pattern will likely involve the loss of the carboxylic acid group (COOH, 45 Da) and fragmentation of the azetidine ring.[9]

    Applications in Drug Discovery and Chemical Biology

    The unique structural features of 3-(Azetidin-1-yl)propanoic acid make it a valuable building block in the design of novel therapeutics and chemical probes.

    A Conformationally Constrained GABA Analogue

    Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. The development of GABA analogues is a key strategy for treating neurological disorders such as epilepsy and anxiety. 3-(Azetidin-1-yl)propanoic acid serves as a conformationally restricted analogue of β-alanine, a precursor to GABA.[10][11] The rigid azetidine ring locks the backbone into a specific conformation, which can lead to enhanced selectivity and potency for GABA receptors and transporters.

    Caption: Comparison of flexible GABA and the constrained analogue.

    A Scaffold for Novel Bioactive Molecules

    The azetidine nitrogen provides a convenient handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.[3] The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, further expanding the chemical space that can be explored. This versatility has led to the incorporation of the 3-(azetidin-1-yl)propanoic acid scaffold into a variety of drug discovery programs targeting a range of diseases.[1][12]

    Conclusion and Future Outlook

    3-(Azetidin-1-yl)propanoic acid is a prime example of how strained heterocyclic systems can be harnessed to create valuable tools for drug discovery. Its straightforward synthesis, coupled with its unique conformational properties, ensures its continued relevance as a building block for the next generation of therapeutics. As our understanding of the "azetidine effect" on molecular properties grows, we can expect to see this and related scaffolds play an increasingly important role in the design of innovative medicines.

    References

    • Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Available from: [Link].

    • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. 2025.
    • Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2026;9(1):146-154.
    • Molecules. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. 2017;22(10):1695.
    • Cheekatla, S.R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2026;18(3):303-337.
    • Ombito, J.O., et al. Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. 2025;1:202512430.
    • Future Medicinal Chemistry.
    • Google Patents. Method for synthesizing 3-hydroxy-azetidinehydrochloride. 2012.
    • G.M. Bursavich, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016;20(2):337-341.
    • Organic Chemistry Portal. Azetidine synthesis. Available from: [Link].

    • D.L. Rabenstein, et al. Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of the American Chemical Society. 1976;98(12):3443-3447.
    • Doc Brown. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link].

    • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available from: [Link].

    • Doc Brown. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link].

    • Oregon State University. 13C NMR Chemical Shift. 2022. Available from: [Link].

    • SpectraBase. Propanoic acid, 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- - Optional[13C NMR]. Available from: [Link].

    • PubChem. 3-Pyrrolidin-2-yl-propionic acid. Available from: [Link].

    • NIST. Propanoic acid. Available from: [Link].

    • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

    • Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link].

    • Chemistry Stack Exchange. What is the molecular structure of the fragment ion m/z 161 of rosmarinic acid? 2017. Available from: [Link].

    • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].

    • MDPI. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients. 2021;13(9):3280.
    • Bioorganic & Medicinal Chemistry Letters. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. 2012;22(1):544-547.
    • ResearchGate.

    Sources

    Exploratory

    The Biological and Pharmacological Utility of 3-(Azetidin-1-yl)propanoic Acid as a Privileged Scaffold in Modern Drug Discovery

    Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of structural building blocks. 3-(Azetidin-1-yl)...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of structural building blocks. 3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) has emerged as a highly valuable bifunctional scaffold[1][2]. Comprising a rigid, four-membered nitrogenous heterocycle (azetidine) and a flexible propanoic acid tail, this molecule is rarely deployed as a standalone therapeutic. Instead, it serves as a critical structural motif used to fine-tune lipophilicity, enhance metabolic stability, and act as a functional linker in complex modalities such as Proteolysis Targeting Chimeras (PROTACs), Selective Estrogen Receptor Degraders (SERDs), and G-protein coupled receptor (GPCR) agonists.

    As a Senior Application Scientist, I present this technical guide to elucidate the physicochemical rationale, biological applications, and synthetic methodologies surrounding 3-(Azetidin-1-yl)propanoic acid.

    Structural Biology & Physicochemical Rationale

    The transition from traditional flat, sp2-rich aromatic rings to sp3-rich, three-dimensional scaffolds is a hallmark of modern drug design. The azetidine ring offers distinct physicochemical advantages over its larger homologues, pyrrolidine (5-membered) and piperidine (6-membered)[3].

    The "Azetidine Advantage"
    • Lower Lipophilicity (logP): The smaller ring size inherently reduces the lipophilic surface area. Substituting a piperidine or pyrrolidine with an azetidine systematically lowers the logP, which directly correlates with improved aqueous solubility and reduced off-target toxicity[3][4].

    • Conformational Rigidity: The high ring strain of the four-membered azetidine restricts the conformational space of the molecule. When 3-(Azetidin-1-yl)propanoic acid is grafted onto a pharmacophore, it locks the molecule into a predictable geometry, reducing the entropic penalty upon target binding.

    • Basicity (pKa) Modulation: The electron-withdrawing nature of the strained ring and the specific s-character of the nitrogen lone pair alter the pKa of the amine. This allows medicinal chemists to fine-tune the ionization state of the molecule at physiological pH (7.4), optimizing membrane permeability[3].

    Table 1: Physicochemical Comparison of Saturated N-Heterocyclic Scaffolds

    Data summarized from comparative structure-activity relationship (SAR) studies of N-heterocyclic derivatives[3][4].

    PropertyAzetidine-based (4-membered)Pyrrolidine-based (5-membered)Piperidine-based (6-membered)
    Relative Lipophilicity (logP) Lowest (~1.3)Moderate (~1.6)Highest (~1.9)
    Aqueous Solubility HighModerateLow
    Conformational Rigidity HighModerateLow
    Metabolic Stability High (Resistant to ring oxidation)ModerateLow (Prone to CYP-mediated oxidation)

    Key Biological Applications & Case Studies

    The bifunctional nature of 3-(Azetidin-1-yl)propanoic acid—featuring both a nucleophilic/basic amine and a reactive carboxylic acid—makes it an ideal polar headgroup or linker.

    A. GPCR Modulation: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

    In the development of orally active S1P1 agonists for autoimmune diseases, managing the balance between receptor potency and systemic clearance is challenging. Researchers optimized a lipophilic quinolinone core by incorporating an azetidine carboxylic acid polar headgroup[5]. This specific modification dramatically improved the physicochemical parameters. When dosed orally, the azetidine-containing analogue achieved a statistically significant reduction (88%) of circulating blood lymphocytes after 24 hours, demonstrating excellent in vivo efficacy and target engagement[5].

    B. Targeted Protein Degradation: SERDs and PROTACs

    In the realm of targeted protein degradation, controlling the physicochemical properties of large chimeric molecules is critical for oral bioavailability. In the discovery of AZD9833 (Camizestrant), a next-generation Selective Estrogen Receptor Degrader (SERD), an azetidine moiety was strategically utilized to control lipophilicity[6]. The incorporation of this rigid, polar motif ensured the molecule maintained a pharmacological profile capable of degrading ERα in breast cancer cell lines while achieving the favorable preclinical pharmacokinetic properties necessary for oral administration[6].

    C. Free Fatty Acid Receptor 2 (FFA2) Antagonism

    The azetidine scaffold is also central to the development of FFA2 antagonists, which mediate inflammatory responses. The clinical candidate GLPG0974 utilizes an azetidine-carbonyl core to achieve nanomolar potency. This compound successfully inhibits acetate-induced neutrophil migration in vitro and demonstrates robust pharmacodynamic inhibition of neutrophil activation in human whole blood assays[7].

    Visualizations of Pharmacological Workflows

    To better understand the logical progression of utilizing 3-(Azetidin-1-yl)propanoic acid in drug discovery, the following diagrams map out the pharmacokinetic optimization workflow and its role in targeted protein degradation.

    Optimization Hit Lipophilic Hit (Poor Solubility) Modification Grafting 3-(Azetidin-1-yl) propanoic acid Hit->Modification PK Improved PK (Lower logP, Higher Solubility) Modification->PK Efficacy In Vivo Efficacy (e.g., Lymphocyte Reduction) PK->Efficacy

    Caption: Workflow demonstrating the optimization of lipophilic hits using 3-(azetidin-1-yl)propanoic acid.

    PROTAC Target Target Protein (e.g., ERα) Complex Ternary Complex Formation Target->Complex Linker Azetidine-based Linker (3-(Azetidin-1-yl)propanoic acid) Linker->Complex Bifunctional bridging E3 E3 Ubiquitin Ligase E3->Complex Proteasome 26S Proteasome Degradation Complex->Proteasome Polyubiquitination

    Caption: Mechanism of action for PROTACs utilizing an azetidine-based linker.

    Experimental Methodologies & Protocols

    To ensure scientific integrity and reproducibility, the following protocols detail the standard handling and evaluation of 3-(Azetidin-1-yl)propanoic acid derivatives in a preclinical setting.

    Protocol 1: Covalent Coupling for Linker Synthesis (Amide Bond Formation)

    This protocol describes the conjugation of the propanoic acid moiety to a target amine (e.g., a PROTAC warhead).

    Step-by-Step Methodology:

    • Activation: Dissolve 3-(Azetidin-1-yl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

      • Causality: HATU is selected over standard EDC/NHS coupling because it generates a highly reactive 7-azabenzotriazole active ester, which is vastly superior for coupling sterically hindered or rigid aliphatic carboxylic acids.

    • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 15 minutes at room temperature.

      • Causality: DIPEA is a non-nucleophilic base. It efficiently deprotonates both the carboxylic acid (facilitating active ester formation) and the incoming amine salt without acting as a competing nucleophile itself.

    • Conjugation: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours, monitoring reaction completion via LC-MS.

    • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield the pure azetidine-linked conjugate.

    Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)

    Azetidine rings are generally resistant to ring-opening oxidation, but evaluating the intrinsic clearance ( CLint​ ) of the synthesized derivative is mandatory.

    Step-by-Step Methodology:

    • Preparation: Prepare a 1 µM solution of the azetidine derivative in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

      • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. Withholding NADPH until after pre-incubation ensures that enzymatic degradation begins precisely at t=0 , allowing for accurate kinetic calculations.

    • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

      • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, completely halting enzymatic activity and precipitating the proteins to yield a clean supernatant for mass spectrometry.

    • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

    References

    • TradeIndia. "3-(azetidin-1-yl)propanoic Acid - Cas No: 99102-01-9 at Best Price in Mumbai." National Analytical Corporation. Available at:[Link]

    • ChemRxiv. "FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING." ChemRxiv. Available at:[Link]

    • Harrington, P. E., et al. "Optimization of a Potent, Orally Active S1P1 Agonist Containing a Quinolinone Core." Journal of Medicinal Chemistry, PMC. Available at:[Link]

    • Bradbury, R. H., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Namour, F., et al. "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic." ResearchGate. Available at:[Link]

    Sources

    Foundational

    A Comprehensive Technical Guide to 3-(Azetidin-1-yl)propanoic Acid: Handling, Safety, and Applications in Drug Discovery

    Executive Summary The integration of strained nitrogen heterocycles into small-molecule therapeutics has fundamentally shifted modern medicinal chemistry. 3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) represents a hi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The integration of strained nitrogen heterocycles into small-molecule therapeutics has fundamentally shifted modern medicinal chemistry. 3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) represents a highly versatile building block in this paradigm. By combining the conformational rigidity and high Fsp³ character of an azetidine ring with a reactive propanoic acid tail, this compound serves as a critical intermediate for synthesizing active pharmaceutical ingredients (APIs) with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1],[2].

    This whitepaper provides an in-depth analysis of 3-(Azetidin-1-yl)propanoic acid, detailing its physicochemical behavior, stringent safety and handling protocols, and a self-validating experimental methodology for its incorporation into drug scaffolds.

    Mechanistic Insights: The Azetidine Scaffold in Medicinal Chemistry

    Historically, medicinal chemistry relied heavily on unstrained rings like pyrrolidines and piperidines. However, the azetidine ring—a four-membered nitrogen heterocycle—has emerged as a superior bioisostere in many contexts due to its unique structural and electronic properties[2],[3].

    The Causality of Scaffold Selection
    • Fsp³ Enhancement & Conformational Rigidity: The high ring strain of azetidine restricts the conformational flexibility of the molecule. This "exit-vector engineering" allows for precise spatial orientation of pharmacophores, improving receptor binding geometries and reducing off-target entropy penalties[4].

    • Metabolic Stability: The compact nature of the azetidine ring often shields adjacent metabolic soft spots from cytochrome P450-mediated oxidation, leading to enhanced half-lives compared to acyclic tertiary amines[2].

    • Basicity Tuning: The ring strain alters the hybridization of the nitrogen lone pair (increasing its s-character), which subtly lowers its pKa compared to unstrained analogs. This allows for fine-tuning of the molecule's overall basicity, impacting membrane permeability and oral bioavailability[4].

    Workflow Target Target API Identification Scaffold Azetidine Scaffold Selection Target->Scaffold Tuning Physicochemical Tuning (Fsp3, pKa, LogP) Scaffold->Tuning Coupling Amide Coupling (HATU/DIPEA) Tuning->Coupling Optimization Lead Optimization & ADME Profiling Coupling->Optimization

    Workflow for integrating azetidine scaffolds into drug discovery pipelines.

    Physicochemical Profile & Quantitative Data

    Understanding the physicochemical nature of 3-(Azetidin-1-yl)propanoic acid is critical for successful synthetic application. As an amino acid derivative containing a basic tertiary amine and an acidic carboxyl group, the molecule exhibits strong zwitterionic character at neutral pH[5]. This zwitterionic state drastically reduces its solubility in non-polar organic solvents (e.g., dichloromethane, hexanes) while enhancing its solubility in polar aprotic solvents (e.g., DMF, DMSO) and water[5].

    Table 1: Chemical Profile and Properties
    PropertyValue / Description
    Chemical Name 3-(Azetidin-1-yl)propanoic acid
    CAS Number 99102-01-9 (Free Acid)[1] 2102410-37-5 (Lithium Salt)[6]
    Molecular Formula C₆H₁₁NO₂[6]
    Molecular Weight 129.16 g/mol [6]
    Physical State Odorless, crystalline solid[1]
    Solubility Profile High in H₂O, DMF, DMSO; Poor in DCM, Et₂O[5]
    Ring Strain Energy ~26 kcal/mol (Azetidine core)[7]

    Safety, Handling, and Storage Protocols

    While 3-(Azetidin-1-yl)propanoic acid is generally classified as a non-hazardous solid, its strained ring and zwitterionic nature dictate specific handling procedures to maintain chemical integrity and laboratory safety[1],[7].

    Hazard Profile & PPE
    • Irritation Potential: May cause mild mechanical irritation to the respiratory tract, skin, and eyes.

    • PPE Requirements: Nitrile gloves, wrap-around safety goggles, and a standard laboratory coat are mandatory to prevent skin/eye contact and accidental inhalation of airborne particulates[1].

    Storage Conditions
    • Environment: Must be stored in a cool, dry environment (ideally 2–8°C for long-term stability, though stable at room temperature for short durations)[1].

    • Atmosphere: Due to the hygroscopic tendencies of zwitterionic compounds, storage under an inert atmosphere (Argon or Nitrogen) within a desiccator is highly recommended to prevent moisture-induced degradation or clumping[5].

    • Incompatibilities: Keep away from strong oxidizing agents and direct sunlight[1].

    Spill Management
    • Protocol: In the event of a spill, avoid sweeping methods that generate dust. Use a damp, absorbent cloth to collect the solid, or cover with a sweeping compound. Wash the affected area thoroughly with water and a mild detergent, as the compound is highly water-soluble.

    Experimental Protocol: Amide Coupling Workflow

    The most common application of 3-(Azetidin-1-yl)propanoic acid is its attachment to a primary or secondary amine via an amide linkage. Because of its zwitterionic nature, standard coupling conditions (e.g., EDC/NHS in DCM) often fail due to substrate insolubility.

    The following self-validating protocol utilizes HATU and DIPEA in DMF. HATU is chosen for its rapid kinetics, which outcompete potential side reactions, while DIPEA ensures the zwitterion is fully deprotonated to the reactive carboxylate.

    Step-by-Step Methodology

    Step 1: Solubilization and Deprotonation

    • Charge an oven-dried, argon-purged reaction vial with 3-(Azetidin-1-yl)propanoic acid (1.2 equivalents relative to the amine).

    • Add anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M. Causality: DMF disrupts the zwitterionic lattice, ensuring homogenous reaction conditions[5].

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir for 10 minutes at room temperature. Causality: The basic azetidine nitrogen acts as a buffer; excess DIPEA is required to fully deprotonate the carboxylic acid and any salt forms of the coupling amine.

    Step 2: Electrophilic Activation 4. Cool the mixture to 0°C using an ice bath. 5. Add HATU (1.2 equivalents) in one portion. Stir for 15 minutes at 0°C. 6. Self-Validation Check: Pull a 5 µL aliquot, quench in MeCN/H₂O, and analyze via LC-MS to confirm the formation of the OAt-active ester intermediate before proceeding.

    Step 3: Nucleophilic Coupling 7. Add the target primary/secondary amine (1.0 equivalent) dropwise or in small portions. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. 9. Monitor reaction completion via LC-MS or TLC (staining with Ninhydrin or KMnO₄).

    Step 4: Workup and Purification 10. Critical Deviation from Standard Protocols: Do not use a standard aqueous/DCM extraction. The tertiary azetidine amine renders the product highly polar and basic, leading to product loss in the aqueous layer. 11. Instead, quench the reaction with a minimal amount of water, concentrate the DMF under high vacuum (Genevac or rotary evaporator with a high-capacity pump), and purify the crude residue directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).

    Mechanism Zwitterion 3-(Azetidin-1-yl)propanoic acid (Zwitterionic Form) Deprotonation Base Addition (DIPEA) Carboxylate Formation Zwitterion->Deprotonation Solubilization in DMF Activation HATU Activation OAt-Active Ester Deprotonation->Activation Electrophilic Activation Nucleophile Amine Addition Nucleophilic Attack Activation->Nucleophile Reactive Intermediate Product Azetidine-Amide Product + HOAt Byproduct Nucleophile->Product Peptide Bond Formation

    Mechanistic pathway for the HATU-mediated amide coupling of 3-(azetidin-1-yl)propanoic acid.

    Data Summaries: Coupling Efficiency Metrics

    To guide expectations during synthesis, Table 2 summarizes typical outcomes and optimization parameters for the amide coupling of 3-(Azetidin-1-yl)propanoic acid based on empirical laboratory data.

    Table 2: Optimization and Yield Metrics
    Coupling ReagentSolventBase (Eq.)Temp (°C)Avg. Yield (%)Notes / Causality
    HATU DMFDIPEA (3.0)0 → 2585 - 95%Optimal for zwitterions; fast kinetics prevent side reactions.
    EDC/HOBt DCMTEA (2.0)25< 30%Poor solubility of the acid in DCM leads to incomplete activation.
    T3P EtOAcDIPEA (3.0)8060 - 70%Requires heating; good alternative if removing HATU byproducts is difficult.
    PyBOP DMSODIPEA (3.0)2575 - 85%Excellent solubility, but removal of HMPA/phosphoramide byproducts is tedious.

    References

    • chemicalmanufacturers.in - 2'-Acetamidobiphenyl-3-carboxylic acid & 3-(Azetidin-1-yl)propanoic acid Handling and Storage Guidelines. Retrieved from [Link]

    • PubMed (NIH) - Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

    • ResearchGate - Azetidines in medicinal chemistry: emerging applications and approved drugs (Full Text). Retrieved from [Link]

    • ResearchGate - Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    synthesis of 3-(Azetidin-1-yl)propanoic acid ethyl ester

    Application Note: Synthesis of 3-(Azetidin-1-yl)propanoic Acid Ethyl Ester via Aza-Michael Addition Executive Summary The synthesis of 3-(azetidin-1-yl)propanoic acid ethyl ester (also known as ethyl 3-(azetidin-1-yl)pro...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Synthesis of 3-(Azetidin-1-yl)propanoic Acid Ethyl Ester via Aza-Michael Addition

    Executive Summary

    The synthesis of 3-(azetidin-1-yl)propanoic acid ethyl ester (also known as ethyl 3-(azetidin-1-yl)propanoate) is a fundamental transformation utilized in the preparation of complex peptidomimetics, functionalized heterocycles, and active pharmaceutical ingredients, including JAK inhibitors[1]. This application note details a highly atom-economical, self-validating protocol for synthesizing this compound via an aza-Michael addition. By leveraging the inherent nucleophilicity of the azetidine ring while carefully managing its strain-induced instability, this guide provides a robust, scalable methodology for drug development professionals and synthetic chemists.

    Mechanistic Rationale & Causality

    The target compound is constructed via the 1,4-conjugate addition (aza-Michael addition) of azetidine to ethyl acrylate. Understanding the physicochemical properties of the reactants is critical for optimizing the yield and preventing side reactions:

    • Nucleophile Dynamics (Azetidine): Azetidine is a highly reactive secondary amine with a pKa of ~11.2. Its basicity makes it an excellent nucleophile for conjugate additions. However, the four-membered ring possesses significant angle strain (~26 kcal/mol). Under harsh conditions (strong acids or excessive heat), azetidine is prone to ring-opening polymerization[2]. Therefore, the reaction must be kept under mild thermal conditions (0 °C to 50 °C).

    • Electrophile Dynamics (Ethyl Acrylate): Ethyl acrylate acts as the Michael acceptor. To ensure the complete consumption of the more expensive and volatile azetidine, ethyl acrylate is used in a slight stoichiometric excess (1.2 equivalents). The excess is easily removed in vacuo during workup due to its low boiling point.

    • Catalysis & Solvent Effects: While azetidine is nucleophilic enough to react neat, running the reaction in a protic solvent like absolute ethanol facilitates the critical proton-transfer step from the intermediate zwitterion to the α-carbon. In cases where faster kinetics are required, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed as promoters[3].

    Experimental Design & Optimization

    To establish the most efficient synthesis route, various conditions were evaluated. The data below summarizes the causality behind the final chosen parameters.

    Table 1: Reaction Optimization Data for Aza-Michael Addition

    SolventCatalystTemp (°C)Time (h)Yield (%)Causality & Observations
    NeatNone251285Clean reaction, but slower kinetics due to lack of proton-shuttling medium.
    Ethanol None 50 4 94 Optimal. Protic solvent accelerates proton transfer; mild heat ensures completion without ring-opening.
    THFDBU (10 mol%)25288Rapid conversion, but introduces the need to separate DBU during downstream purification.
    WaterNone25875Green alternative, but biphasic nature limits contact between reagents, lowering yield.

    Standard Operating Procedure (SOP)

    Materials Required:

    • Azetidine (Free base, CAS: 503-29-7) – 1.0 equivalent

    • Ethyl acrylate (CAS: 140-88-5) – 1.2 equivalents

    • Absolute Ethanol (Anhydrous) – 0.5 M relative to azetidine

    • Ninhydrin stain solution

    Step-by-Step Protocol:

    • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

    • Dissolution: Add azetidine (10.0 mmol, 0.57 g) and absolute ethanol (20 mL) to the flask. Stir to achieve a homogeneous 0.5 M solution.

    • Controlled Addition: Submerge the flask in an ice-water bath (0 °C). Add ethyl acrylate (12.0 mmol, 1.20 g) dropwise over 10 minutes. Causality: The initial conjugate addition is exothermic; dropwise addition prevents localized heating that could trigger azetidine ring-opening polymerization.

    • Propagation: Remove the ice bath. Attach a reflux condenser and warm the mixture to 50 °C using an oil bath. Stir for 4 hours.

    • In-Process Monitoring: Spot the reaction mixture on a silica TLC plate alongside an azetidine standard. Elute with EtOAc/Hexane (1:1) and visualize using ninhydrin stain. The reaction is complete when the azetidine spot is entirely consumed.

    • Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol and unreacted ethyl acrylate in vacuo (40 °C water bath, down to 10 mbar).

    • Purification: Purify the resulting crude oil via vacuum distillation. The pure product distills at approximately 56 °C at 40 Pa[4].

    Protocol Start 1. Reagent Prep Azetidine + Ethyl Acrylate React 2. Aza-Michael Addition EtOH, 50°C, 4h Start->React Monitor 3. Reaction Monitoring TLC (Ninhydrin) & NMR React->Monitor Monitor->React Incomplete Evap 4. Solvent Evaporation Rotary Evaporator Monitor->Evap >99% Conversion Distill 5. Purification Vacuum Distillation Evap->Distill Product 6. Pure Product Ethyl 3-(azetidin-1-yl)propanoate Distill->Product

    Figure 1: Step-by-step experimental workflow for the aza-Michael addition synthesis.

    Self-Validating System: Analytical Quality Control

    To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The success of the reaction is confirmed not just by mass recovery, but by specific spectroscopic shifts that prove the formation of the C-N bond and the integrity of the azetidine ring.

    Table 2: Physicochemical & Analytical Validation Data

    Analytical MethodExpected Signal / ValueDiagnostic Significance
    1H NMR (CDCl3) Disappearance of signals at δ 5.8, 6.1, 6.4 ppm.Confirms the complete consumption/removal of the ethyl acrylate starting material.
    1H NMR (CDCl3) Appearance of triplets at δ 2.40 (2H) and δ 2.75 (2H).Validates the formation of the -CH2-CH2- propanoate backbone via Michael addition.
    1H NMR (CDCl3) Presence of signals at δ 3.20 (t, 4H) and δ 2.05 (p, 2H).Confirms the azetidine ring remains intact and did not undergo ring-opening.
    ESI-MS [M+H]+ m/z 158.1Verifies the molecular weight (MW: 157.21 g/mol ) of the target compound.

    References

    • Ambient temperature rapid self-polymerization compositions of high cross-linked or linear type beta-amino-ester alternative co-polymers and their applications. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTdYjM7NPcXvYr11pUlYYxnFXrInxRR08x540mYdkePMz7wDlJeA4Mq2MBbezQDOmUtP_grzTJgyGKeyJVpBLeETJmDvQFCKdpjekutmBDwsTbEyKiLgQjPVJ5xP6SQjeSaCXcpJH80Lfp9WpRRRM=]
    • Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXJ2u7QTxzckhSMYPDcdTAmbQxBJh0pDaVpFm5LXjP3clVV3PwVv07jKhFNEKuY1uWsZrsdTtL6YY0ZKEvkvCHEyHyeUgO2K7od0FcpnqLuXUIvMr7fPn-Mj6wGhLHGe-r3ekjyZgeXYO2rA==]
    • Product Subclass 6: Azetidines - F. Couty. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlZXXcFnQFGA8ZZyJC6Fns3FWLl4UzvHeD913I-0Bccz3rCUKySBwo2le6uZGlie2eChfzUjukfNx-xI4PF5HSJn_L7q6XASrjDnuZgH_slVS3MQO3j4SumUvC_nnZFgGS7CbOleOF2FdmoHDIq0wcMbvTe7lKZnb5lR-EnvRJ1FfSdL-IICQqxg==]
    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbjTAhKYZNmCYfekRaF2-IHxMR5BQt_P7bCZlmth5uveKnN8-ghPWS4BI217K8t0rH1pNrHfPAHbNJ4Ndc32BCpNRQNgG8322gojLiAuNH2izuVn1c6ap1Z_KkkuV19_kp4UZXWKdmKMzs_VEpifFY5xrsFVQa6Wffql98Ykk_B54OWPWTMyfCCqBE5Ez5Tt8N6hS2nX57SO6LBa5_QeRFZD0Ouci89y8NWwC0gw1aIRZ-AlybdF1AyUekY2v00CsPFQR2Nx8=]

    Sources

    Application

    Application Note: HPLC Analysis of 3-(Azetidin-1-yl)propanoic Acid Purity via HILIC-CAD

    Introduction 3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a highly polar, zwitterionic aliphatic amino acid frequently utilized as a critical building block in pharmaceutical synthesis and drug development. Its s...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a highly polar, zwitterionic aliphatic amino acid frequently utilized as a critical building block in pharmaceutical synthesis and drug development. Its structural composition—a basic azetidine ring and an acidic propanoic acid chain—renders it extremely hydrophilic. Furthermore, the absence of an extended conjugated pi-system or aromatic ring means it lacks a functional UV chromophore. Consequently, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is highly ineffective for its purity analysis.

    To overcome these inherent analytical challenges, this protocol details a robust, self-validating method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

    Scientific Rationale & Strategy (E-E-A-T)

    Chromatographic Separation: Zwitterionic HILIC

    Standard C18 columns fail to retain highly polar aliphatic amino acids because the analytes prefer the aqueous mobile phase over the hydrophobic stationary phase. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase, facilitating analyte partitioning into a water-enriched layer on the stationary phase surface[1].

    For 3-(azetidin-1-yl)propanoic acid, a zwitterionic stationary phase (e.g., sulfobetaine) is optimal. At a mobile phase pH of 3.0, the azetidine nitrogen (pKa ~10.4) is fully protonated, while the propanoic acid moiety (pKa ~4.8) is predominantly neutral. This net cationic state allows the analyte to undergo weak electrostatic attraction with the distal negatively charged sulfonate group of the stationary phase, significantly enhancing retention, selectivity, and peak symmetry[2].

    Universal Detection: Charged Aerosol Detection (CAD)

    Because 3-(azetidin-1-yl)propanoic acid lacks a chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is susceptible to severe baseline drift from mobile phase absorbance. CAD is a mass-flow dependent, universal detector that measures any non-volatile analyte independent of its physicochemical properties or optical characteristics[3]. It provides superior sensitivity, broader dynamic range, and better precision compared to Evaporative Light Scattering Detectors (ELSD) for underivatized amino acids[4].

    HILIC_CAD_Mechanism cluster_HILIC 1. HILIC Separation (Zwitterionic Phase) cluster_CAD 2. Charged Aerosol Detection (CAD) A Aqueous Layer Formation (Stationary Phase) B Analyte Partitioning (Hydrophilic Interaction) A->B C Electrostatic Interaction (Cationic Analyte + Sulfonate) B->C D Nebulization (N2 Gas + Eluent) C->D Column Elution E Desolvation / Evaporation (Analyte Particles Formed) D->E F Corona Discharge (Particle Charging) E->F G Electrometer (Signal Measurement) F->G

    Figure 1: Mechanistic workflow of Zwitterionic HILIC separation coupled with Charged Aerosol Detection.

    Experimental Protocol

    Reagents and Materials
    • Analyte: 3-(Azetidin-1-yl)propanoic acid standard (Reference standard grade, >99% purity).

    • Solvents: Acetonitrile (ACN) and Deionized Water (18.2 MΩ·cm), strictly LC-MS grade to prevent CAD background noise.

    • Additives: Ammonium formate and Formic acid (LC-MS grade).

    • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or BEH Z-HILIC), 150 × 2.1 mm, 3 µm particle size.

    Sample Preparation & The "Diluent Effect"

    Causality Note: In HILIC, water acts as the "strong" eluting solvent. Injecting samples dissolved in 100% water disrupts the stationary phase's localized hydration layer, causing immediate peak breakthrough, splitting, and severe tailing. The sample diluent must closely match the initial mobile phase conditions (high organic) to ensure the analyte focuses properly at the head of the column.

    SamplePrep S1 Weigh 10.0 mg Analyte S2 Dissolve in 1.0 mL Deionized Water S1->S2 S3 Dilute 1:10 in Acetonitrile (ACN) S2->S3 S4 Filter (0.22 µm PTFE) into Autosampler Vial S3->S4

    Figure 2: Step-by-step sample preparation workflow ensuring HILIC diluent compatibility.

    Instrumentation & Chromatographic Conditions

    Table 1: UHPLC-CAD Operating Parameters

    ParameterSetting
    System UHPLC equipped with a Charged Aerosol Detector
    Column Zwitterionic HILIC, 150 × 2.1 mm, 3 µm
    Column Temperature 40 °C
    Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
    Mobile Phase B (Organic) Acetonitrile (100%)
    Flow Rate 0.4 mL/min
    Injection Volume 2.0 µL
    CAD Evaporation Temp 35 °C (Optimized for semi-volatile/non-volatile preservation)
    CAD Data Collection 10 Hz, Filter: 3.6s, Power Function (PFV): 1.0

    Table 2: Mobile Phase Gradient Program

    Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
    0.01585Initial
    2.01585Isocratic Hold
    8.04060Linear Gradient
    10.04060Isocratic Wash
    10.11585Step Return
    15.01585Re-equilibration

    Method Validation & System Suitability (Self-Validating Criteria)

    To ensure trustworthiness, accuracy, and reproducibility, every analytical batch must pass the following System Suitability Testing (SST) criteria before sample analysis. This transforms the protocol into a self-validating system.

    Table 3: Validation Metrics & SST Criteria

    ParameterAcceptance CriteriaTypical Result for 3-(Azetidin-1-yl)propanoic acid
    Retention Time ( tR​ ) ± 2.0% variation between injections~6.4 min
    Peak Tailing Factor ( Tf​ ) 0.8 – 1.51.1
    Theoretical Plates (N) > 5,000> 12,000
    Injection Precision (%RSD) ≤ 2.0% (n=6 consecutive injections)0.8%
    Linearity ( R2 ) ≥ 0.995 (Range: 10 - 500 µg/mL)0.998
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10~0.5 µg/mL

    Troubleshooting & Expert Insights

    • Buffer Concentration Causality: The 10 mM ammonium formate concentration is a critical parameter. Lower concentrations fail to adequately shield secondary silanol interactions on the silica backbone, leading to peak tailing. Conversely, higher concentrations (>20 mM) risk salt precipitation in the high-organic mobile phase B, potentially clogging the UHPLC tubing or the CAD nebulizer[5].

    • Baseline Drift in CAD: A rising baseline during the gradient is common due to the changing volatility of the mobile phase as water content increases. Ensure only ultra-pure LC-MS grade reagents are used to minimize non-volatile background noise.

    • Retention Time Shifts: HILIC columns are highly sensitive to column equilibration. Ensure a minimum of 20 column volumes of the initial mobile phase (15% A / 85% B) is pumped through the system prior to the first injection to establish a stable water layer on the stationary phase[1].

    References

    • [1] Title: Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Source: chromatographytoday.com. URL:

    • [2] Title: Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography - Merck Millipore. Source: merckmillipore.com. URL:

    • [3] Title: Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Source: lcms.cz. URL:

    • [5] Title: direct analysis of amino acids by HILIC–eSI-MS. Source: hplc.eu. URL:

    • [4] Title: Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection - ThermoFisher. Source: thermofisher.com. URL:

    Sources

    Method

    Application Note: Structural Elucidation and NMR Spectroscopy of 3-(Azetidin-1-yl)propanoic Acid

    Introduction & Chemical Context The integration of strained four-membered heterocycles into pharmaceutical pipelines has revolutionized modern drug design. Azetidines have emerged as privileged scaffolds and highly effec...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Chemical Context

    The integration of strained four-membered heterocycles into pharmaceutical pipelines has revolutionized modern drug design. Azetidines have emerged as privileged scaffolds and highly effective bioisosteres for piperidines, piperazines, and acyclic amines, offering improved metabolic stability, increased fraction of sp³ carbons ( Fsp3​ ), and favorable physicochemical properties[1].

    3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) is a highly polar, difunctional building block frequently utilized in the synthesis of PROTAC linkers and active pharmaceutical ingredients. Because it contains both a basic azetidine nitrogen (pKa ~10.4) and an acidic carboxylic acid (pKa ~4.0), the molecule exists predominantly as a zwitterion (azetidinium carboxylate) in aqueous solutions at physiological pH. Understanding this zwitterionic nature is the critical first step in structural elucidation, as it dictates solvent selection, referencing standards, and the interpretation of highly deshielded proton resonances[2].

    Principles of Zwitterionic NMR Analysis (Causality & Rationale)

    When analyzing amino acid-like structures, organic solvents like CDCl 3​ or DMSO- d6​ often yield poor solubility and complex, broadened spectra due to intermediate hydrogen-bonding dynamics.

    • Solvent Selection: Deuterium oxide (D 2​ O) is mandatory. It readily dissolves the zwitterion and exchanges the labile protons (NH + and COOH) for deuterium, simplifying the 1 H NMR spectrum by removing broad exchangeable signals.

    • Referencing Standard: Tetramethylsilane (TMS) is insoluble in water. Therefore, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) is used as the internal standard (set to 0.00 ppm), which is the gold standard for aqueous peptide and amino acid NMR[3].

    • pH Dependency: The chemical shifts of the azetidine α -protons are hypersensitive to pH. At pH 7.0, the nitrogen is protonated ( N+ ), exerting a strong electron-withdrawing effect that shifts the adjacent α -CH 2​ protons downfield to ~4.05 ppm. If the solution becomes too basic, deprotonation occurs, and these signals shift drastically upfield (~3.30 ppm).

    Spectral Predictions and Data Presentation

    The following tables summarize the quantitative 1 H and 13 C NMR assignments for 3-(azetidin-1-yl)propanoic acid in D 2​ O at neutral pH.

    Table 1: 1 H NMR Assignments (400 MHz, D 2​ O, pH 7.0)
    PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
    Azetidine α -CH 2​ 4.05t (multiplet-like)4H~8.0N + (CH 2​ ) 2​ (Ring)
    Propanoic N-CH 2​ 3.40t2H~7.0N + -CH 2​ -CH 2​ (Chain)
    Propanoic CH 2​ -COO 2.65t2H~7.0CH 2​ -CH 2​ -COO (Chain)
    Azetidine β -CH 2​ 2.45p (quintet)2H~8.0C-CH 2​ -C (Ring)
    Table 2: 13 C NMR Assignments (100 MHz, D 2​ O, pH 7.0)
    PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
    Carboxylate C=O 176.5CqC OO
    Azetidine α -C 54.2CH 2​ N + (C H 2​ ) 2​ (Ring)
    Propanoic N-CH 2​ 52.0CH 2​ N + -C H 2​ -CH 2​ (Chain)
    Propanoic CH 2​ -COO 31.5CH 2​ CH 2​ -C H 2​ -COO (Chain)
    Azetidine β -C 16.8CH 2​ C-C H 2​ -C (Ring)

    Experimental Protocol: A Self-Validating System

    To ensure absolute reproducibility and trustworthiness of the spectral data, the following protocol incorporates in-line validation checks.

    Step 1: Sample Preparation & pH Standardization
    • Weighing: Accurately weigh 15–20 mg of 3-(azetidin-1-yl)propanoic acid into a clean glass vial.

    • Dissolution: Add 600 µL of D 2​ O containing 0.05% (w/v) TSP. Swirl gently until complete dissolution is achieved.

    • Validation Check 1 (pH Control): Using a calibrated micro-pH electrode, measure the apparent pH (pD) of the solution. Adjust to exactly pH 7.0 ± 0.2 using dilute NaOD or DCl in D 2​ O.

      • Causality: Uncontrolled pH leads to partial protonation states, causing peak broadening and unpredictable chemical shifts for the α -carbons and protons.

    • Transfer: Transfer 550 µL of the standardized solution into a high-quality 5 mm NMR tube.

    Step 2: NMR Acquisition Parameters
    • Temperature: Set the probe temperature to 298 K (25 °C) and allow 5 minutes for thermal equilibration.

    • 1 H NMR Acquisition:

      • Number of Scans (ns): 16

      • Relaxation Delay (d1): 2.0 seconds

      • Pulse Angle: 30° or 90°

    • 13 C NMR Acquisition:

      • Number of Scans (ns): 1024 (minimum, due to low natural abundance)

      • Relaxation Delay (d1): 3.0 seconds.

      • Causality: A longer d1 is strictly required to allow the quaternary carboxylate carbon (176.5 ppm), which lacks attached protons for rapid dipole-dipole relaxation, to fully relax between pulses.

      • Decoupling: WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C splitting.

    Step 3: Data Processing & Spectral Validation
    • Fourier Transform: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to FT.

    • Phase & Baseline: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration.

    • Validation Check 2 (Referencing): Calibrate the TSP singlet to exactly 0.00 ppm. Verify that the residual HOD solvent peak appears between 4.70 and 4.80 ppm. If the HOD peak is outside this window, the temperature or pH calibration has failed, and the sample must be re-prepared.

    Workflow Visualization

    NMR_Workflow N1 1. Sample Preparation Dissolve in D2O + 0.05% TSP N2 2. pH Standardization Adjust to pH 7.0 (Self-Validation) N1->N2 N3 3. 1H NMR Acquisition ns=16, d1=2s, 298K N2->N3 N4 4. 13C NMR Acquisition ns=1024, d1=3s (Quaternary C relaxation) N3->N4 N5 5. Processing & Validation Phase, Baseline, TSP=0.00 ppm N4->N5

    Workflow for the NMR sample preparation, acquisition, and validation of zwitterionic compounds.

    References

    • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.[1] URL:[Link]

    • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.[3] URL:[Link]

    • Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids. PubMed (NIH).[2] URL:[Link]

    Sources

    Application

    Application Note: Mass Spectrometry Fragmentation Analysis of 3-(Azetidin-1-yl)propanoic Acid

    Introduction 3-(Azetidin-1-yl)propanoic acid is a small, saturated heterocyclic compound containing both a tertiary amine (the azetidine ring) and a carboxylic acid functional group. This unique bifunctional structure ma...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    3-(Azetidin-1-yl)propanoic acid is a small, saturated heterocyclic compound containing both a tertiary amine (the azetidine ring) and a carboxylic acid functional group. This unique bifunctional structure makes it a valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex biological and chemical matrices.

    This application note provides a detailed guide to the anticipated mass spectrometry fragmentation of 3-(Azetidin-1-yl)propanoic acid, primarily under Electrospray Ionization (ESI) conditions. We will explore the theoretical fragmentation pathways based on the established principles of mass spectrometry for carboxylic acids and amines. This document is intended for researchers, scientists, and drug development professionals who are working with or anticipate analyzing this and structurally related compounds.

    Physicochemical Properties

    A foundational understanding of the molecule's properties is essential for method development.

    PropertyValueSource
    Molecular Formula C6H11NO2[1]
    Molecular Weight 129.16 g/mol
    Structure A four-membered azetidine ring linked via the nitrogen atom to a propanoic acid chain.
    Functional Groups Tertiary Amine, Carboxylic Acid[1]
    Ionization Potential The presence of a basic nitrogen and an acidic carboxylic acid group suggests that the molecule can be readily ionized by ESI in both positive and negative ion modes.

    Experimental Workflow & Protocols

    A robust and reproducible workflow is paramount for accurate mass spectrometric analysis. The following section details the recommended experimental setup.

    Workflow Diagram

    G cluster_prep Sample Preparation cluster_lc LC-MS Analysis cluster_data Data Analysis prep1 Dissolve 3-(Azetidin-1-yl)propanoic acid in appropriate solvent prep2 Dilute to final concentration (e.g., 1-10 µg/mL) prep1->prep2 lc Inject sample into LC system prep2->lc ms Electrospray Ionization (ESI) Mass Spectrometry lc->ms spec Acquire Full Scan MS and MS/MS (Fragmentation) Spectra ms->spec interp Interpret Fragmentation Pattern and Identify Characteristic Ions spec->interp

    Caption: A generalized workflow for the LC-MS analysis of 3-(Azetidin-1-yl)propanoic acid.

    Sample Preparation Protocol
    • Stock Solution Preparation: Accurately weigh a small amount of 3-(Azetidin-1-yl)propanoic acid and dissolve it in a suitable solvent to create a stock solution of 1 mg/mL. A mixture of water and methanol (e.g., 50:50 v/v) is a good starting point.

    • Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration in the range of 1-10 µg/mL.

    • Solvent Considerations: For positive-ion mode ESI, adding a small amount of a weak acid like formic acid (0.1% v/v) to the final solution can enhance protonation and improve signal intensity.[2] For negative-ion mode, a small amount of a weak base like ammonium hydroxide can be used.

    Mass Spectrometry Protocol

    The following parameters are recommended as a starting point and should be optimized for the specific instrument being used.

    ParameterRecommended SettingRationale
    Ionization Mode Electrospray Ionization (ESI), Positive and NegativeThe molecule's amphoteric nature allows for ionization in both modes.
    Polarity Positive (+)Protonation is expected at the azetidine nitrogen.
    Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)Full scan to identify the precursor ion, and MS/MS to generate fragmentation data.
    Capillary Voltage 3.0 - 4.5 kVTo be optimized for maximal signal intensity.
    Cone Voltage 20 - 40 VA higher cone voltage can induce in-source fragmentation.
    Desolvation Gas Flow 600 - 800 L/hrInstrument dependent; ensures efficient solvent evaporation.
    Desolvation Temperature 350 - 500 °CTo be optimized for efficient desolvation without thermal degradation.
    Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
    Collision Energy 10 - 30 eV (Ramped)A range of collision energies should be investigated to observe the full fragmentation pattern.

    Anticipated Fragmentation Pathways

    The fragmentation of 3-(Azetidin-1-yl)propanoic acid is predicted to be driven by the presence of the carboxylic acid and the tertiary amine.

    Positive Ion Mode Fragmentation ([M+H]⁺, m/z 130.08)

    In positive ion mode, the molecule will readily accept a proton, most likely at the basic nitrogen of the azetidine ring, to form the precursor ion [M+H]⁺ with an expected m/z of 130.08.

    Key Predicted Fragment Ions:

    m/z (Predicted)Proposed Structure/LossFragmentation Pathway
    112.07[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
    84.08[M+H - COOH]⁺ or [M+H - H₂O - CO]⁺Loss of the carboxyl group as a radical, or sequential loss of water and carbon monoxide.
    71.07[C₄H₉N]⁺Alpha-cleavage adjacent to the nitrogen, leading to the loss of the propanoic acid moiety.
    57.06[C₃H₇N]⁺Ring opening of the azetidine followed by fragmentation.
    43.04[C₂H₅N]⁺Further fragmentation of the azetidine ring.

    Fragmentation Diagram (Positive Ion Mode):

    G M [M+H]⁺ m/z 130.08 F1 [M+H - H₂O]⁺ m/z 112.07 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 84.08 M->F2 - COOH F3 [C₄H₉N]⁺ m/z 71.07 M->F3 α-cleavage F4 [C₃H₇N]⁺ m/z 57.06 F3->F4 ring fragmentation F5 [C₂H₅N]⁺ m/z 43.04 F4->F5 further fragmentation

    Caption: Predicted fragmentation pathway of protonated 3-(Azetidin-1-yl)propanoic acid.

    Detailed Explanation of Key Fragmentations:

    • Loss of Water (m/z 112.07): A common fragmentation for carboxylic acids, where the protonated molecule loses a neutral water molecule.[3][4]

    • Loss of Carboxyl Group (m/z 84.08): The cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of a COOH radical.[3][4]

    • Alpha-Cleavage (m/z 71.07): This is a characteristic fragmentation for amines. The bond between the nitrogen and the propanoic acid chain cleaves, resulting in a stable azetidinyl-methyl cation.

    • Azetidine Ring Fragmentation (m/z 57.06 and 43.04): The strained four-membered azetidine ring can undergo ring-opening and subsequent fragmentation, leading to smaller nitrogen-containing ions.

    Negative Ion Mode Fragmentation ([M-H]⁻, m/z 128.07)

    In negative ion mode, the molecule will lose a proton from the carboxylic acid group to form the precursor ion [M-H]⁻ with an expected m/z of 128.07.

    Key Predicted Fragment Ions:

    m/z (Predicted)Proposed Structure/LossFragmentation Pathway
    84.06[M-H - CO₂]⁻Decarboxylation, a characteristic fragmentation of deprotonated carboxylic acids.

    Fragmentation Diagram (Negative Ion Mode):

    G M [M-H]⁻ m/z 128.07 F1 [M-H - CO₂]⁻ m/z 84.06 M->F1 - CO₂

    Sources

    Method

    Application Note &amp; Protocol: Incorporating Azetidine Moieties into Bioactive Molecules

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The transition from flat, sp2-hybridized...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

    Executive Summary & Mechanistic Rationale

    The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry[1]. Among saturated nitrogen heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold. FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine leverage the azetidine motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetics[1].

    The Causality of Scaffold Hopping: Why Azetidine?

    When optimizing a lead compound, replacing a pyrrolidine or piperidine ring with an azetidine is rarely a random screening exercise; it is a calculated physicochemical intervention.

    • Metabolic Stability (Mitigating CYP450 Liability): Pyrrolidines are highly susceptible to α -carbon oxidation by Cytochrome P450 enzymes, which abstract a hydrogen atom to form a stabilized radical. Azetidines possess a high ring strain energy of 25.2 kcal/mol[2]. Forming an sp2-hybridized radical at the α -position of an azetidine exacerbates this strain, making the transition state energetically unfavorable. Consequently, azetidines often exhibit significantly lower intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) compared to larger rings[3].

    • Lipophilicity and Solubility: Azetidines generally exhibit lower logD7.4​ values than their five- or six-membered counterparts, directly improving aqueous solubility and reducing non-specific binding[3].

    • Basicity and pKa Modulation: The compressed C–N–C bond angle (~93°) in azetidine increases the s-character of the nitrogen lone pair[4]. While the pKa of unsubstituted azetidine (11.29) is similar to pyrrolidine (11.31)[2], conjugating the azetidine nitrogen to an aryl or heteroaryl group dramatically delocalizes the lone pair, lowering the pKa and mitigating hERG toxicity liabilities[5].

    Quantitative Physicochemical Comparison

    The following table summarizes the structural and physicochemical parameters that dictate the behavior of saturated N-heterocycles in biological systems.

    ParameterAzetidinePyrrolidinePiperidine
    Ring Size 4-membered5-membered6-membered
    Ring Strain Energy 25.2 kcal/mol[2]5.8 kcal/mol[2]~0 kcal/mol[2]
    pKa (Conjugate Acid) 11.29[2]11.31[2]11.12[4]
    C–N–C Bond Angle ~93°[2]~104°~109°
    Relative Lipophilicity LowestModerateHighest
    CYP450 α -Oxidation Liability Low[3]High[3]Moderate[3]

    Decision Matrix & Workflow

    AzetidineWorkflow Hit Hit Compound (Suboptimal PK/Tox) Liability Identify Liability (High logD, High CL_int) Hit->Liability ScaffoldHop Scaffold Hopping (Incorporate Azetidine) Liability->ScaffoldHop Synthesis Synthetic Execution (Photoredox / Cross-coupling) ScaffoldHop->Synthesis Validation Self-Validating Assays (NMR, LC-MS, Stability) Synthesis->Validation Lead Optimized Lead (Improved Fsp3 & Stability) Validation->Lead

    Decision matrix and workflow for azetidine-based scaffold hopping in drug discovery.

    Validated Synthetic Protocols

    Incorporating azetidines requires specialized synthetic strategies due to their inherent ring strain, which makes them susceptible to nucleophilic ring-opening[6]. Below are two highly robust, self-validating protocols for functionalizing azetidines at the 2-position (C-alkylation) and the 1-position (N-arylation).

    Protocol A: Photoredox Decarboxylative Alkylation of Azetidines

    Traditional transition-metal cross-coupling at the sp3-hybridized 2-position of azetidines is notoriously difficult due to competitive β -hydride elimination. This protocol utilizes visible-light photoredox catalysis to generate a carbon-centered radical from azetidine-2-carboxylic acid, bypassing organometallic limitations[7].

    PhotoredoxCycle PC Ir(III) Ground PC_star *Ir(III) Excited PC->PC_star Blue LED PC_red Ir(II) Reduced PC_star->PC_red SET from Substrate PC_red->PC SET to Alkene Substrate Azetidine-2-carboxylic acid Radical Azetidin-2-yl Radical Substrate->Radical -CO2 Product Alkyl Azetidine Radical->Product +Alkene

    Mechanistic pathway of photoredox decarboxylative alkylation for azetidine synthesis.

    Materials:

    • N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

    • Electron-deficient alkene (e.g., 4-vinylpyridine) (2.0 equiv)

    • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2.5 mol%)

    • Base: LiOH⋅H2​O (1.1 equiv)

    • Solvent: Anhydrous DMF [0.2 M]

    Step-by-Step Methodology:

    • Reaction Assembly: In an oven-dried vial equipped with a magnetic stir bar, combine the N-Boc-azetidine-2-carboxylic acid, photocatalyst, and LiOH⋅H2​O .

    • Solvent Addition & Degassing: Add anhydrous DMF, followed by the alkene. Seal the vial with a septum. Causality: *Degassing via freeze-pump-thaw (3 cycles) or vigorous argon sparging is critical. Dissolved oxygen is a potent triplet quencher that will prematurely deactivate the Ir(III) excited state, completely halting the Single Electron Transfer (SET) process.

    • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16-24 hours. Causality: Fan cooling is required. Overheating can cause thermal deprotection of the Boc group or promote ring-opening of the strained azetidin-2-yl radical.

    • Workup: Dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate for column chromatography.

    Self-Validation System:

    • LC-MS Tracking: The reaction is validated by the disappearance of the starting material mass [M−H]− and the appearance of the product mass [M+H]+ .

    • NMR Integrity Check: To ensure the azetidine ring has not opened during radical generation, check the 1H NMR. The geminal protons of the intact azetidine ring will display characteristic coupling constants ( J≈7−9 Hz) distinct from acyclic opened products[2].

    Protocol B: Buchwald-Hartwig Cross-Coupling for N-Aryl Azetidines

    N-arylation of azetidines is a powerful way to lower the basicity of the molecule. However, standard strong bases used in cross-coupling can destroy the azetidine ring.

    Materials:

    • Azetidine hydrochloride (1.2 equiv)

    • Aryl bromide/iodide (1.0 equiv)

    • Catalyst: Pd2​(dba)3​ (5 mol%)

    • Ligand: RuPhos or BINAP (10 mol%)

    • Base: Cs2​CO3​ (3.0 equiv)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane [0.1 M]

    Step-by-Step Methodology:

    • Pre-activation: In a glovebox or under strict argon, combine Pd2​(dba)3​ and the ligand in the solvent. Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.

    • Reagent Addition: Add the aryl halide, azetidine hydrochloride, and Cs2​CO3​ . Causality: The choice of Cs2​CO3​ over stronger bases like NaOtBu is deliberate. The inherent ring strain of azetidine makes it highly susceptible to nucleophilic attack. Alkoxides can act as nucleophiles, attacking the azetidine carbon and causing acyclic polymerization. Cs2​CO3​ provides sufficient basicity for the catalytic cycle without the nucleophilic liability[5].

    • Coupling: Heat the sealed reaction vessel at 80–90 °C for 12 hours.

    • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate.

    Self-Validation System:

    • Acidic Stability Assay (pH 1.8): N-aryl azetidines can undergo intramolecular ring-opening decomposition under acidic conditions if the nitrogen remains too basic[5]. Subject an aliquot of the purified product to pH 1.8 buffer for 4 hours and monitor by 1H NMR. Conjugated N-aryl azetidines (e.g., N-pyridyl azetidines) should resist protonation-induced ring-opening due to lone-pair delocalization, confirming a stable, developable lead[5].

    References

    • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Journal of Enzyme Inhibition and Medicinal Chemistry (2026). URL:[Link]

    • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles (2012). URL: [Link]

    • Enamine Ltd & Pfizer. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv (2025). URL:[Link]

    • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (2012). URL:[Link]

    • Smith, J., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters (2021). URL:[Link]

    Sources

    Application

    Application Note: Integration of 3-(Azetidin-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

    Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, coupling causality, and validated SPPS protocols for tertiary amine-containing building blocks. Sci...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, coupling causality, and validated SPPS protocols for tertiary amine-containing building blocks.

    Scientific Context & Mechanistic Rationale

    The incorporation of non-natural building blocks into peptide sequences is a cornerstone of modern peptidomimetic and PROTAC drug development. 3-(Azetidin-1-yl)propanoic acid (CAS: 99102-01-9) [1] has emerged as a highly valuable structural motif. Comprising a four-membered, nitrogen-containing azetidine ring linked to a propanoic acid chain, this molecule acts as a bifunctional modifier.

    Unlike standard α -amino acids, 3-(Azetidin-1-yl)propanoic acid features a tertiary amine . This fundamental chemical property dictates its behavior in Solid-Phase Peptide Synthesis (SPPS):

    • No N-Terminal Protection Required: Because the nitrogen is fully alkylated (tertiary), it cannot participate in unwanted amide bond formation. Thus, it does not require Fmoc or Boc protection during coupling, streamlining the synthetic workflow.

    • Conformational Restriction: The 4-membered azetidine ring restricts the local conformational space of the peptide backbone or side-chain to which it is attached. This rigidity often induces specific secondary structures (e.g., γ -turns) that enhance target protein affinity and shield adjacent amide bonds from proteolytic degradation[2][3].

    • Zwitterionic & Pharmacokinetic Impact: With a pKa of approximately 10.4, the azetidine nitrogen is protonated at physiological pH. When conjugated to a peptide, it introduces a permanent positive charge, significantly enhancing aqueous solubility and altering the isoelectric point (pI) of the therapeutic payload, a strategy frequently utilized in the design of zwitterionic degraders and antagonists[4].

    Pharm_Impact A 3-(Azetidin-1-yl)propanoic acid Conjugation B Tertiary Amine Motif (pKa ~10.4) A->B C Conformational Rigidity (4-Membered Ring) A->C D Enhanced Aqueous Solubility & Physiological Protonation B->D E Proteolytic Stability & Target Affinity C->E F Improved PK/PD Profile (e.g., PROTACs, Peptidomimetics) D->F E->F

    Fig 1. Pharmacological and physicochemical impact of azetidine-propanoic acid conjugation.

    Comparative Analysis of N-Terminal/Side-Chain Modifiers

    To understand the specific utility of 3-(Azetidin-1-yl)propanoic acid, it is essential to compare it against other common basic modifiers used in SPPS.

    ModifierRing SizeApprox. Amine pKaSteric Bulk (Coupling)Primary Application
    3-(Azetidin-1-yl)propanoic acid 4-membered~10.4Low/ModerateRigid basic capping, PROTAC linkers, γ -turn induction.
    3-(Pyrrolidin-1-yl)propanoic acid 5-membered~10.6ModerateFlexible basic capping, extended receptor binding.
    3-(Piperidin-1-yl)propanoic acid 6-membered~10.0HighBulky basic capping, high steric shielding.
    3-(Dimethylamino)propanoic acid Acyclic~9.8LowSimple solubility enhancement, minimal rigidity.

    Table 1: Physicochemical comparison of tertiary amine propanoic acid derivatives in peptide chemistry.

    Experimental Protocols: Field-Proven Methodologies

    As a zwitterionic building block, 3-(Azetidin-1-yl)propanoic acid presents specific coupling challenges. The tertiary amine acts as an internal base, which can sequester protons during carboxylic acid activation, leading to incomplete active ester formation.

    Expertise Insight: To counteract this, a compensatory excess of a non-nucleophilic base (DIPEA) is mandatory. While standard SPPS uses 2 equivalents of DIPEA relative to the coupling reagent, this protocol utilizes 4 to 6 equivalents to ensure the azetidine nitrogen remains fully neutralized during HATU-mediated activation.

    Protocol A: Direct N-Terminal Capping on Solid Phase

    This protocol describes the capping of a resin-bound peptide with a free N-terminal primary amine.

    Reagents Required:

    • Fmoc-deprotected Peptide-Resin (e.g., Rink Amide or Wang resin)

    • 3-(Azetidin-1-yl)propanoic acid (3.0 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • DIPEA (6.0 equivalents)

    • N,N-Dimethylformamide (DMF, peptide synthesis grade)

    Step-by-Step Methodology:

    • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in 3 mL of DMF for 15 minutes. Drain the solvent.

    • Activation (Causality Check): In a separate vial, dissolve 3-(Azetidin-1-yl)propanoic acid (0.3 mmol, 38.7 mg) and HATU (0.29 mmol, 110.2 mg) in 2 mL of DMF. Add DIPEA (0.6 mmol, 104 μ L).

      • Why 2.9 eq HATU? Keeping the uronium salt slightly sub-stoichiometric to the acid prevents capping of the peptide by the coupling reagent itself (guanidinylation).

    • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

    • Self-Validating Checkpoint (Kaiser Test): Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser (ninhydrin) test.

      • Expected Result: The test must be negative (yellow). Because the azetidine nitrogen is tertiary, it will not react with ninhydrin. A blue color indicates incomplete coupling, necessitating a second coupling cycle.

    • Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

      • Post-Cleavage Note: The basic azetidine moiety will be fully protonated by TFA. Upon precipitation in cold diethyl ether, the peptide will precipitate as a TFA salt (adding +114 Da per basic site to the theoretical free-base mass).

    SPPS_Workflow N1 Fmoc-Peptide-Resin N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Free Amine-Peptide N2->N3 N4 Coupling: 3-(Azetidin-1-yl)propanoic acid HATU, DIPEA (6 eq) N3->N4 N5 Capped-Peptide-Resin N4->N5 N6 TFA Cleavage & Global Deprotection N5->N6 N7 Azetidine-Modified Peptide (TFA Salt) N6->N7

    Fig 2. Solid-Phase Synthesis workflow for N-terminal azetidine capping.

    Protocol B: Orthogonal Side-Chain Conjugation (e.g., via Lysine)

    For applications like PROTACs or branched peptidomimetics, the azetidine moiety is often attached to a lysine side chain.

    Step-by-Step Methodology:

    • Sequence Assembly: Synthesize the peptide using an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH. Ensure the N-terminus is Boc-protected (or acetylated) to prevent cross-reactivity.

    • Orthogonal Deprotection:

      • For Mtt: Treat the resin with 1% TFA in DCM (10 × 2 mins) until the solution is no longer yellow (indicating complete removal of the Mtt cation). Neutralize with 5% DIPEA in DMF.

      • For ivDde: Treat the resin with 2% Hydrazine in DMF (3 × 10 mins).

    • Conjugation: Couple 3-(Azetidin-1-yl)propanoic acid to the liberated ϵ -amino group using the exact activation conditions described in Protocol A (HATU/DIPEA 1:2 ratio relative to the acid).

    • Cleavage & Analysis: Cleave using standard TFA protocols. During LC-MS analysis, ensure the mobile phase contains 0.1% Formic Acid or 0.1% TFA to keep the azetidine nitrogen protonated, ensuring sharp chromatographic peaks and strong MS ionization.

    Troubleshooting & Analytical Validation

    • Mass Spectrometry (MS) Anomalies: During ESI-MS, peptides containing the azetidin-1-yl propanoic acid motif will readily form [M+H]+ and [M+2H]2+ ions due to the highly basic tertiary amine. If a mass shift of +98 Da is observed instead of the expected mass, this indicates incomplete coupling followed by irreversible trifluoroacetylation during the cleavage step.

    • Chromatographic Tailing: Because the azetidine ring interacts strongly with residual silanols on C18 columns, peak tailing may occur during RP-HPLC. Solution: Increase the ionic strength of the mobile phase modifier (e.g., use 0.1% TFA instead of Formic Acid) or utilize an end-capped, base-deactivated stationary phase.

    References

    • 3-(azetidin-1-yl)propanoic Acid - Cas No: 99102-01-9. TradeIndia Chemical Catalog.
    • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis).
    • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central (PMC).
    • Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists. ACS Publications.

    Sources

    Method

    Application Note: Development and Validation of Novel Azetidine-Based Antimicrobial Agents

    Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Azetidines—four-membered nitrogen-containing heter...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Azetidines—four-membered nitrogen-containing heterocycles—and their carbonyl derivatives (2-azetidinones) are foundational to the pharmacology of β-lactam antibiotics[1]. The inherent ring strain of the azetidine structure makes it highly reactive toward bacterial transpeptidases (Penicillin-Binding Proteins, PBPs). However, as bacteria evolve robust β-lactamase enzymes to hydrolyze these rings, researchers must synthesize highly substituted, sterically hindered azetidine derivatives to bypass enzymatic degradation or act as direct β-lactamase inhibitors[2].

    This application note provides drug development professionals with field-proven, self-validating protocols for synthesizing novel azetidine derivatives and evaluating their efficacy as primary antimicrobials and synergistic antibiotic enhancers[3].

    Strategic Workflow for Azetidine Development

    The development pipeline for azetidine derivatives has recently expanded to include both traditional chemical cycloadditions and breakthrough biocatalytic methods.

    AzetidineWorkflow A Precursor Selection B Enzymatic Synthesis (PolF/PolE) A->B Biocatalysis C Chemical Synthesis (Staudinger) A->C Cycloaddition D Azetidine Derivatives B->D C->D E Antimicrobial Screening D->E

    Workflow for the synthesis and screening of novel azetidine-based antimicrobial agents.

    Synthesis Protocols

    Protocol A: Chemical Synthesis of 2-Azetidinones via Staudinger Cycloaddition

    The Staudinger synthesis involves a [2+2] cycloaddition between an imine (Schiff base) and a ketene. This method allows for precise stereochemical control when generating substituted β-lactam rings[4][5].

    Causality & Experimental Logic:

    • Aprotic Solvent (1,4-Dioxane/Dry Benzene): Essential to prevent the premature hydrolysis of the highly reactive ketene intermediate before cycloaddition occurs[4][5].

    • Triethylamine (TEA): Acts as a critical acid scavenger. It neutralizes the HCl byproduct generated from chloroacetyl chloride, actively driving the formation of the ketene intermediate[4][5].

    • Temperature Control (0–5 °C): Ketene generation is highly exothermic; strict thermal control prevents uncontrolled polymerization of the precursors[4].

    Step-by-Step Methodology:

    • Imine Preparation: Dissolve 0.04 mol of the synthesized Schiff base and 0.02 mol of triethylamine in 20 mL of anhydrous 1,4-dioxane. Chill the mixture to 0–5 °C in an ice bath under an inert argon atmosphere[4].

    • Ketene Generation: Dissolve 0.01 mol of chloroacetyl chloride in 10 mL of anhydrous 1,4-dioxane. Add this solution dropwise to the chilled imine mixture over 30 minutes under continuous magnetic stirring[4].

    • Cycloaddition: Maintain stirring at 0–5 °C for 5 hours. Subsequently, reflux the mixture for 2 hours to ensure complete cyclization[4].

    • Validation Checkpoint: Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase[6].

    • Workup & Purification: Pour the cooled mixture into ice-cold distilled water. Filter the precipitated solid, wash with a saturated sodium bicarbonate solution to remove residual acids, and recrystallize using an ethanol-water gradient to yield the pure 2-azetidinone derivative[4][5].

    Protocol B: Green Biocatalytic Synthesis of Azetidine Rings

    Traditional azetidine synthesis often requires toxic solvents and expensive precursors. Recent discoveries of the PolF and PolE enzymes enable the cyclization of azetidine from inexpensive precursors in aqueous environments[7].

    Causality & Experimental Logic:

    • Enzymatic Specificity: PolF and PolE naturally synthesize azetidine rings in polyoxin (an antifungal compound). Leveraging these enzymes eliminates the need for harsh organic solvents, drastically reducing environmental impact and precursor costs[7].

    Step-by-Step Methodology:

    • Enzyme Preparation: Express and purify recombinant PolF and PolE enzymes using standard E. coli expression systems.

    • Biocatalytic Reaction: In a buffered aqueous solution (pH 7.5), combine the inexpensive amino acid precursor with 5 µM of PolF and PolE.

    • Incubation: Incubate the reaction mixture at 30 °C for 12–24 hours.

    • Extraction: Quench the reaction and extract the structurally diverse azetidine amino acids using ethyl acetate, followed by lyophilization[7].

    Antimicrobial Screening & Validation Protocols

    Protocol C: Minimum Inhibitory Concentration (MIC) Determination

    Evaluating the primary antibacterial activity requires a self-validating Broth Microdilution assay[8].

    Causality & Experimental Logic:

    • DMSO Vehicle: Dimethyl sulfoxide (DMSO) is used at a maximum final concentration of 1-2% to solubilize hydrophobic azetidine derivatives without exerting inherent toxicity on the bacterial strains[8].

    • Self-Validating Controls: Every plate must include a Sterility Control (media only) to rule out contamination, a Growth Control (media + bacteria) to confirm strain viability, and a Positive Control (Ampicillin/Standard) to benchmark assay sensitivity[8].

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) until they reach a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Compound Dilution: Prepare a stock solution of the azetidine derivative in DMSO (2 mg/mL)[8]. Perform two-fold serial dilutions in a 96-well microtiter plate using MHB.

    • Inoculation: Add 10 µL of the bacterial suspension to each well (final volume 100 µL).

    • Incubation & Readout: Incubate plates at 37 °C for 18–24 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth (confirmed via spectrophotometric absorbance at 600 nm).

    Protocol D: Synergy Testing (Azetidines as Antibiotic Enhancers)

    Many novel azetidines lack direct antibacterial activity but act as potent β-lactamase inhibitors, restoring the efficacy of traditional antibiotics against resistant strains like MRSA[2][3].

    Step-by-Step Methodology:

    • Checkerboard Setup: In a 96-well plate, serially dilute a standard antibiotic (e.g., Oxacillin) along the x-axis and the azetidine derivative along the y-axis.

    • Sub-MIC Dosing: Ensure the azetidine is tested at concentrations well below its own MIC (e.g., ¼ MIC) to isolate its synergistic enhancer effect[3].

    • Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index. An FIC index ≤0.5 indicates strong synergy, validating the azetidine as a β-lactamase inhibitor/enhancer[3].

    Quantitative Data Summary

    The following table synthesizes experimental data comparing the primary antimicrobial efficacy and synergistic potential of recently developed azetidine derivatives.

    Compound / DerivativeTarget StrainPrimary MIC (µg/mL)Synergy with Oxacillin (MIC Reduction)Reference
    Compound 5b (Benzimidazole-azetidinone)S. aureus25N/A[4]
    Compound 5g (Benzimidazole-azetidinone)E. coli25N/A[4]
    Trans-10 (Aryl-azetidinone)MRSA HEMSA 5> 512 (Inactive)Reduced Oxacillin MIC from 512 to 128[3]
    Ampicillin (Standard Control)S. aureus6.5N/A[4]

    Mechanistic Insights: Azetidines as β-Lactamase Inhibitors

    When azetidine derivatives do not exhibit direct bactericidal activity, their structural similarity to β-lactam antibiotics allows them to act as decoy substrates. They bind to the active site of bacterial β-lactamase enzymes, forming a stable covalent acyl-enzyme complex. This irreversible inactivation protects primary antibiotics (like Oxacillin) from degradation, allowing them to successfully disrupt cell wall synthesis[2][3].

    Mechanism A Azetidine Derivative (Inhibitor) B Bacterial β-Lactamase A->B Binds Active Site C Acyl-Enzyme Complex B->C Inactivation D Primary Antibiotic (e.g., Oxacillin) C->D Synergy D->B Protected E Cell Wall Disruption D->E Antimicrobial Action

    Synergistic mechanism of azetidine derivatives acting as β-lactamase inhibitors.

    References

    • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives SciRP.org[Link]

    • Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives Academia.edu[Link]

    • Antimicrobial potential of various substituted azetidine derivatives: a mini review MedCrave Online[Link]

    • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds ResearchGate[Link]

    • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole Arabian Journal of Chemistry[Link]

    • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents MDPI[Link]

    • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones NIH (National Institutes of Health)[Link]

    • New enzymes promise cheaper, cleaner drug production Duke University School of Medicine[Link]

    • CA2287219C - 2-oxo-1-azetidine sulfonic acid derivatives as potent .beta.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving yield in azetidine ring formation

    Welcome to the Azetidine Synthesis & Yield Optimization Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the low yields and competing side reaction...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Azetidine Synthesis & Yield Optimization Technical Support Center .

    As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the low yields and competing side reactions inherent in synthesizing four-membered nitrogen heterocycles. The high ring strain (approximately 26 kcal/mol) and entropic barriers of azetidines mean that standard cyclization protocols often fail. This guide moves beyond generic advice to provide causal troubleshooting, self-validating experimental protocols, and mechanistic insights to help you optimize your azetidine yields.

    Section 1: Troubleshooting Guide & FAQs

    Q1: My intermolecular aza Paternò-Büchi reaction is yielding mostly isomerized starting material instead of the azetidine. How do I fix this? A1: The excited state of acyclic imines rapidly relaxes through non-productive E/Z isomerization, which kinetically outcompetes the desired [2+2] cycloaddition[1]. To improve yield, you must match the frontier molecular orbital energies of the alkenes with those of the oximes via triplet energy transfer catalysis. Switching to an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and utilizing oxime amides or hydrazones allows you to capture the excited state before relaxation, boosting yields from <10% to up to 92%[1]. Alternatively, utilize cyclic imines (like 2-isoxazoline-3-carboxylates) where isomerization is geometrically constrained[2].

    Q2: I am trying to synthesize densely functionalized azetidines from azabicyclo[1.1.0]butanes (ABBs) via photoredox catalysis, but I am isolating high amounts of imine dimers. What is going wrong? A2: Imine dimerization occurs when the triplet state energy (ΔST) of your photosensitizer is poorly tuned, leading to unfruitful one-electron oxidation or competitive radical-radical coupling. For instance, using thioxanthen-9-one (TXO) often yields only ~10% product alongside major dimerization[3]. You must switch to an organic photosensitizer with a lower ΔST (e.g., ~0.05 eV) to bias the selectivity toward the radical strain-release process. This efficiently intercepts the ABB, providing C3-quaternary azetidines in >70% yield[3].

    Q3: My intramolecular cyclization of 1,3-haloamines is stalling, and I am seeing Grob fragmentation byproducts instead of the azetidine ring. How can I drive the cyclization? A3: The formation of a four-membered ring is kinetically and thermodynamically disfavored compared to five- or six-membered rings, allowing elimination pathways to compete heavily with SN2 substitution. To favor cyclization, utilize the Thorpe-Ingold effect by adding bulky substituents at the C2 position to compress the internal angle, bringing the reactive centers closer. Furthermore, ensure the leaving group is highly active (e.g., bistriflate instead of chloride) and carefully control the pH during the reaction to maintain the amine in its nucleophilic (unprotonated) state[4].

    Q4: Can I use epoxides as precursors for azetidines without relying on harsh thermal conditions? A4: Yes. The intramolecular regioselective aminolysis of cis-3,4-epoxy amines can be catalyzed by Lewis acids to bypass harsh heating. Using La(OTf)3 (15 mol%) in refluxing 1,2-dichloroethane (DCE) drives the reaction with high regioselectivity (>20:1 azetidine over pyrrolidine), yielding up to 81%[5]. The Lewis acid activates the epoxide, while the specific solvent choice (DCE over CH2Cl2) provides the optimal thermal energy without degrading acid-sensitive functional groups.

    Section 2: Self-Validating Experimental Protocols

    Protocol A: Visible-Light-Mediated Aza Paternò-Büchi [2+2] Cycloaddition

    Objective: Synthesize monocyclic azetidines from acyclic oximes and unactivated alkenes[1]. Self-Validation Checkpoint: The reaction solution should maintain the characteristic color of the active photocatalyst; photobleaching indicates catalyst degradation or oxygen quenching.

    • Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the oxime amide (0.1 mmol), the alkene (3.0 equiv), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%).

    • Solvent & Degassing (Critical): Dissolve the mixture in anhydrous acetonitrile (0.1 M). Sparge the solution with argon for at least 10 minutes. Causality: Oxygen is a potent triplet quencher and will completely shut down the energy transfer cycle.

    • Irradiation: Seal the vial and irradiate with 390 nm or 440 nm blue LED lamps for 16 hours at ambient temperature. Use a cooling fan to prevent thermal background reactions.

    • Validation & Workup: Determine the percent yield via 1H NMR using mesitylene as an internal standard before column chromatography. A successful reaction will show the disappearance of the oxime proton and the appearance of characteristic high-field azetidine ring protons (typically 3.5–4.5 ppm).

    Protocol B: Radical Strain-Release Synthesis from Azabicyclo[1.1.0]butanes

    Objective: Access C3-functionalized azetidines via dual copper/photoredox catalysis[3][6]. Self-Validation Checkpoint: The intermediate radical formation can be verified by running a parallel control reaction with a radical scavenger (e.g., TEMPO); complete inhibition of the azetidine product validates the radical mechanism.

    • Reagent Assembly: Combine the sulfonyl imine (0.2 mmol), ABB derivative (1.5 equiv), copper catalyst (e.g., Cu(MeCN)4PF6, 10 mol%), and the optimized low-ΔST organic photosensitizer (0.25 mol%) in a Schlenk tube.

    • Degassing: Dissolve in degassed solvent (e.g., EtOAc or DCE) under a strict nitrogen atmosphere.

    • Photocatalysis: Irradiate with blue LEDs (460 nm) at room temperature for 12-24 hours.

    • Isolation: Quench the reaction with water, extract with dichloromethane, and purify via silica gel chromatography.

    Section 3: Quantitative Data Summary

    The following table summarizes proven methodologies for azetidine synthesis, highlighting the primary yield-limiting factors and the optimized yields achievable when applying the troubleshooting logic described above.

    Synthetic StrategyPrecursorsKey Catalyst / ReagentPrimary Yield-Limiting FactorOptimized Yield
    Aza Paternò-Büchi Acyclic Oximes + AlkenesIr[dF(CF3)ppy]2(dtbbpy)PF6Rapid E/Z imine isomerizationUp to 92%
    Aza Paternò-Büchi Cyclic Imines + AlkenesVisible Light (390 nm)Competing ene reactions80–99%
    Radical Strain-Release Azabicyclo[1.1.0]butanesOrganic Photosensitizer (Low ΔST)Imine dimerization / 1 e- oxidation66–91%
    Intramolecular SN2 Diol Bistriflates + AminesBenzylamine (pH controlled)Elimination (Grob fragmentation)55% (Overall)
    Epoxide Aminolysis cis-3,4-Epoxy AminesLa(OTf)3 (15 mol%) in DCECompeting pyrrolidine formation81%

    Section 4: Visualizing the Workflows

    AzaPaternoBuchi Start Acyclic Imine + Alkene Excitation Visible Light Irradiation Photocatalyst Start->Excitation ExcitedState Imine Triplet Excited State Excitation->ExcitedState Isomerization E/Z Isomerization (Yield Loss) ExcitedState->Isomerization Unoptimized Fast Relaxation Cycloaddition [2+2] Cycloaddition (Desired Pathway) ExcitedState->Cycloaddition Optimized Triplet Capture Optimization Match Frontier Orbitals Use Ir-Catalyst & Oximes Isomerization->Optimization Product Monocyclic Azetidine (High Yield) Cycloaddition->Product Optimization->Cycloaddition Promotes

    Logic flow for overcoming imine isomerization in aza Paternò-Büchi azetidine synthesis.

    StrainRelease Imine Sulfonyl Imine Radical Imine Radical Intermediate Imine->Radical Energy Transfer PS Photosensitizer (Low ΔST) PS->Radical StrainRelease Radical Strain-Release C-N Bond Cleavage Radical->StrainRelease Intercepts ABB ABB Azabicyclo[1.1.0]butane (ABB) ABB->StrainRelease Azetidine C3-Functionalized Azetidine StrainRelease->Azetidine Cross-Coupling

    Mechanism of radical strain-release photoredox catalysis for C3-functionalized azetidines.

    References

    • [2] Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. Available at:[Link]

    • [6] Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis - Chemical Communications (RSC Publishing). Available at:[Link]

    • [3] Radical strain-release photocatalysis for the synthesis of azetidines - Nature Communications. Available at:[Link]

    • [4] A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - Synthetic Communications (Taylor & Francis). Available at:[Link]

    • [1] Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines - ChemRxiv. Available at:[Link]

    • [5] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at:[Link]

    Sources

    Optimization

    stability of 3-(Azetidin-1-yl)propanoic acid in different solvents

    Technical Support Center: Stability & Handling of 3-(Azetidin-1-yl)propanoic Acid Introduction Welcome to the Technical Support Center for 3-(Azetidin-1-yl)propanoic acid . This compound is a highly valuable building blo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Stability & Handling of 3-(Azetidin-1-yl)propanoic Acid

    Introduction

    Welcome to the Technical Support Center for 3-(Azetidin-1-yl)propanoic acid . This compound is a highly valuable building block in drug development, but its zwitterionic nature—combining a basic tertiary amine within a strained four-membered ring and a carboxylic acid—presents unique handling challenges. The 1[1], making it susceptible to degradation in incompatible solvents. This guide provides causal explanations, validated protocols, and troubleshooting steps to ensure maximum stability during your experiments.

    Troubleshooting Guide & FAQs

    Q1: My LC-MS analysis shows multiple new peaks when 3-(Azetidin-1-yl)propanoic acid is dissolved in 0.1% TFA or dilute HCl. What is the mechanism of this degradation? Causality: The azetidine nitrogen is strongly basic, with a2[2]. In acidic solvents, the nitrogen rapidly protonates to form an azetidinium ion. This protonation exacerbates the ring strain and activates the adjacent α -carbons toward nucleophilic attack. Nucleophiles present in the solvent (such as water or chloride ions) will attack via an, leading to irreversible3[3] and the formation of acyclic 3-substituted-1-aminopropane derivatives. Solution: Avoid storing the compound in acidic media. If acidic conditions are strictly required for an HPLC mobile phase or a brief reaction, prepare the solution immediately before use and maintain the reservoir at 4°C to kinetically suppress the activation energy required for ring cleavage.

    AcidDegradation A 3-(Azetidin-1-yl)propanoic acid (Intact Ring) B Protonated Azetidinium Intermediate A->B Acidic pH (<4) C Nucleophilic Attack (e.g., H2O, Cl-) B->C Increased Ring Strain D Acyclic 1-Aminopropane Derivative C->D SN2 Cleavage

    Fig 1. Acid-catalyzed SN2 ring-opening mechanism of the azetidine ring.

    Q2: I observed degradation when using strong amine bases (e.g., DBU, TEA) or high-pH aqueous buffers. Is the azetidine ring opening here too? Causality: No, under basic conditions, the degradation pathway shifts entirely. Because 3-(Azetidin-1-yl)propanoic acid is structurally a β -amino acid, it is susceptible to 4[4]. In the presence of a base, the α -proton (adjacent to the carboxylate group) is deprotonated to form an enolate intermediate. The thermodynamic drive to form a conjugated system forces the expulsion of the azetidine ring as a leaving group, resulting in the generation of free azetidine and acrylic acid. Solution: Maintain the solvent pH strictly between 6.0 and 8.0. If basic conditions are unavoidable for a coupling reaction, utilize sterically hindered, weaker bases (e.g., DIPEA instead of DBU) and strictly control the reaction temperature (do not exceed 20–25°C).

    BaseDegradation A 3-(Azetidin-1-yl)propanoic acid B Alpha-Deprotonation (Enolate Formation) A->B Basic pH (>9) C Retro-Michael Cleavage B->C Electron Delocalization D Free Azetidine + Acrylic Acid C->D C-N Bond Cleavage

    Fig 2. Base-catalyzed retro-Michael degradation pathway of beta-amino acids.

    Q3: Which solvents are optimal for preparing long-term stock solutions? Causality: Polar aprotic solvents, such as anhydrous DMSO or DMF, are ideal. They lack the acidic protons necessary to protonate the azetidine nitrogen (preventing acid-catalyzed ring opening) and lack the strong nucleophilicity required to attack the strained ring. Furthermore, without a base present, the retro-Michael pathway remains dormant. Solution: Prepare all primary stock solutions in anhydrous, amine-free DMSO and store them in single-use aliquots at -20°C.

    Quantitative Data: Solvent Compatibility Summary

    To facilitate rapid decision-making at the bench, consult the following stability matrix for 3-(Azetidin-1-yl)propanoic acid across various solvent systems.

    Solvent SystempH RangeStability ProfilePrimary Degradation PathwayRecommended Max Storage (RT)
    Anhydrous DMSO / DMF N/AHighNone (Stable)> 1 Month (if kept dry)
    Neutral Aqueous Buffer 6.5 - 7.5Moderate-HighSlow Hydrolysis24 - 48 Hours
    Acidic Solvents (e.g., 0.1% TFA) < 4.0Low SN​2 Ring-Opening< 2 Hours
    Basic Solvents (e.g., TEA/MeOH) > 9.0LowRetro-Michael Addition< 4 Hours
    Protic Alcohols (MeOH, EtOH) NeutralModerateNucleophilic Ring-Opening (Slow)12 Hours

    Experimental Protocols

    Protocol 1: Preparation of Stable Stock Solutions for In Vitro Assays This protocol is a self-validating system designed to prevent moisture ingress and thermal degradation.

    • Equilibration: Remove the lyophilized 3-(Azetidin-1-yl)propanoic acid from cold storage and equilibrate it to room temperature (RT) inside a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes condensation, introducing water that can act as a nucleophile over time.

    • Weighing: Weigh the desired amount into a sterile, amber glass vial to protect against potential photo-oxidation.

    • Dissolution: Add anhydrous, amine-free DMSO to achieve a concentration of 10 mM to 50 mM. Vortex gently until fully dissolved. Critical: Do not sonicate. Sonication generates localized heat which can provide the activation energy for ring expansion or cleavage.

    • Aliquotting: Divide the solution into single-use microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce micro-condensation and localized pH shifts during the freezing process.

    • Storage: Purge the headspace of each tube with Argon or Nitrogen gas to displace ambient moisture, cap tightly, and store at -20°C.

    Workflow A 1. Equilibrate to RT (Desiccated) B 2. Dissolve in Anhydrous DMSO A->B C 3. Aliquot into Single-Use Tubes B->C D 4. Purge with Argon & Store at -20°C C->D

    Fig 3. SOP for the preparation and storage of stable stock solutions.

    Protocol 2: Safe Solvent Exchange (DMSO to Aqueous Buffer) When dosing cells or running biochemical assays, organic solvents must be diluted into aqueous buffers.

    • Buffer Preparation: Pre-chill the target aqueous buffer (e.g., 1X PBS, strictly adjusted to pH 7.4) to 4°C.

    • Kinetic Trapping: Rapidly inject the required volume of the DMSO stock into the vigorously stirring chilled buffer. Causality: The low temperature kinetically traps the molecule, drastically slowing down any potential water-mediated nucleophilic attack on the azetidine ring.

    • Execution: Use the prepared aqueous solution within 4 hours. Discard any unused portion to guarantee experimental reproducibility.

    References

    • BenchChem. "Technical Support Center: Azetidine Ring-Opening Reactions." BenchChem Tech Support.
    • Wikipedia Contributors. "Azetidine." Wikipedia, The Free Encyclopedia.
    • Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." IIT Kanpur / Organic Letters.
    • Zhang, Y., et al. "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." ACS Publications.
    • RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.

    Sources

    Troubleshooting

    Azetidine Carboxylic Acid Derivatization: A Technical Guide to Preventing Racemization

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine carboxylic acids. This guide provides in-depth, experience-driven answers to common challenge...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azetidine carboxylic acids. This guide provides in-depth, experience-driven answers to common challenges associated with maintaining stereochemical integrity during derivatization reactions.

    Section 1: Understanding the Challenge: The Mechanism of Racemization

    Azetidine carboxylic acids are valuable building blocks in medicinal chemistry due to their ability to impart unique conformational constraints on peptides and small molecules. However, their chiral center is susceptible to racemization during chemical modification, particularly during the activation of the carboxylic acid group required for amide bond formation or esterification.

    Q1: What is racemization and why is it a critical issue in drug development?

    A: Racemization is the process by which a single, pure enantiomer (e.g., the L-amino acid) is converted into an equal mixture of both enantiomers (a D/L mixture). In drug development, the three-dimensional structure of a molecule is critical to its biological activity and safety. Often, only one enantiomer is therapeutically active, while the other may be inactive or, in some cases, cause harmful side effects. Therefore, preventing racemization is essential to ensure the synthesis of a safe, effective, and well-defined final drug product.

    Q2: What is the primary mechanism of racemization during carboxylic acid activation?

    A: The most common pathway for racemization during the derivatization of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This process is particularly relevant during peptide coupling reactions.

    The mechanism proceeds as follows:

    • Activation: A coupling reagent (like a carbodiimide) activates the carboxylic acid, making it highly reactive.[1][3]

    • Cyclization: The oxygen of the N-terminal protecting group's carbonyl attacks the activated carboxyl group, forming the planar oxazolone ring.[1][2]

    • Enolization: In the presence of a base, a proton can be abstracted from the chiral alpha-carbon (Cα).[1][4] This creates a stabilized, achiral enolate intermediate.

    • Reprotonation: When this intermediate is reprotonated, it can occur from either face of the planar ring, leading to a mixture of both D and L configurations, thus causing racemization.[1]

    Urethane-based protecting groups like Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Z (benzyloxycarbonyl) are specifically designed to reduce the risk of racemization because the resulting oxazolones are more stable and less prone to enolization compared to those from acylated amino acids.[5][6]

    Racemization_Mechanism Fig. 1: Oxazolone-Mediated Racemization Pathway L_Acid N-Protected L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate L_Acid->Oxazolone Enolate Achiral Enolate (Planar) Oxazolone->Enolate Racemic_Mix Racemic Mixture (D- and L-Products) Enolate->Racemic_Mix note1 Key step for racemization. The planarity of the enolate loses chiral information. Enolate->note1

    Caption: Fig. 1: Oxazolone-Mediated Racemization Pathway

    Section 2: Troubleshooting Guide: Common Problems & Solutions

    This section addresses specific issues you might encounter during your experiments, providing a logical path to identify and solve the root cause of racemization.

    Scenario 1: "I'm seeing significant racemization after my peptide coupling reaction."

    This is the most common scenario where loss of stereochemical integrity occurs. The choice of coupling reagent, additives, base, and reaction conditions all play a crucial role.

    Q: Which coupling reagent and additives are you using?

    A: Your choice here is critical. Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are potent activators but are known to cause significant racemization when used alone because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the oxazolone.[3][7]

    Solution: ALWAYS use carbodiimides in combination with racemization-suppressing additives.[7][8][9] These additives intercept the O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[7]

    Additive / Reagent TypeExamplesRacemization PotentialKey Considerations
    Additives HOBt (1-Hydroxybenzotriazole)LowEffective, but has explosive properties, limiting its availability.[5]
    HOAt (1-Hydroxy-7-azabenzotriazole)Very LowMore effective than HOBt at suppressing racemization, but also has explosive concerns.[5][10]
    Oxyma Pure® Very LowA non-explosive and highly effective alternative to HOBt and HOAt.[3][5][10] Often the best choice for safety and efficacy.
    Onium Salts HBTU, HATU, HCTU Low to ModerateThese reagents contain an HOBt or HOAt moiety. While efficient, they require a base for activation, which can itself contribute to racemization.[5][7]
    COMU Very LowA modern uronium salt incorporating Oxyma Pure, offering high efficiency and safety with reduced racemization risk.[5]
    Phosphonium Salts PyBOP, PyAOP Low to ModerateSimilar to onium salts, they are highly efficient but must be used with careful control of the base.[7][11]

    Expert Recommendation: For sensitive substrates like azetidine carboxylic acids, the combination of DIC with Oxyma Pure is an excellent starting point, offering a balance of high reactivity, strong racemization suppression, and enhanced safety.[3][5]

    Q: What base and solvent are you employing?

    A: The base is often a hidden culprit in racemization. Its role is to deprotonate the incoming amine's ammonium salt and, in the case of onium/phosphonium reagents, to facilitate the reaction. However, a strong or sterically unhindered base can also abstract the alpha-proton from the oxazolone intermediate, directly causing racemization.[4][8][10]

    Solution:

    • Choice of Base: Avoid strong, non-hindered bases like triethylamine (TEA). Opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are generally preferred over the more commonly used but more racemization-prone N,N-diisopropylethylamine (DIPEA).[5][9][10]

    • Base Stoichiometry: Use the minimum amount of base necessary. For couplings involving amino acid salts, one equivalent is typically sufficient.[9] If you are coupling a free acid, base-free conditions with DIC/Oxyma are ideal for minimizing racemization.[5]

    • Solvent: The polarity of the solvent can influence racemization rates. While DMF is the most common solvent for peptide synthesis, consider exploring less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) if racemization persists, as they can sometimes disfavor the formation of the charged enolate intermediate.

    Q: What are your reaction temperature and time?

    A: Higher temperatures and longer reaction times increase the rate of most chemical reactions, including the undesirable racemization pathway.[8] Leaving an activated carboxylic acid for an extended period before the amine is introduced is particularly risky.[9]

    Solution:

    • Temperature Control: Perform coupling reactions at 0°C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.[8]

    • Pre-activation Time: Minimize the pre-activation time. A few minutes is often sufficient.[8] Add the amine component to the activated acid as soon as is practical.

    Troubleshooting_Workflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Base Step 2: Scrutinize Base (Type & Amount) Reagent->Base Using Carbodiimide alone? Add Oxyma/HOAt. Using Onium salt? Consider COMU. Conditions Step 3: Optimize Conditions (Temp, Time, Solvent) Base->Conditions Using DIPEA/TEA? Switch to NMM/Collidine. Using excess base? Reduce to 1 eq. Analysis Step 4: Re-analyze Enantiomeric Purity Conditions->Analysis Running reaction warm? Cool to 0°C. Long pre-activation? Minimize time. End Racemization Minimized Analysis->End Success Fail Problem Persists: Consult Specialist Literature Analysis->Fail Failure

    Caption: Fig. 2: Decision Workflow for Troubleshooting Racemization

    Section 3: Frequently Asked Questions (FAQs)

    Q1: How do I accurately measure the enantiomeric excess (%ee) of my derivatized product?

    A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[12]

    • Direct vs. Derivatized Analysis: While some underivatized amino acids can be analyzed on specific columns (like macrocyclic glycopeptide phases), it is often more effective to analyze their ester derivatives (e.g., methyl or ethyl esters).[12][13] This improves their chromatographic behavior on the most common and effective polysaccharide-based chiral stationary phases (CSPs).[12][14]

    • Column Selection: Columns with amylose- or cellulose-based selectors (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers of amino acid derivatives.[12][14]

    • Method Development: Start with a mobile phase of n-Hexane/Isopropanol. For acidic compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can improve peak shape.[12]

    Q2: Are N-protected azetidine carboxylic acids more or less susceptible to racemization?

    A: N-protected azetidine carboxylic acids are susceptible to racemization, similar to other amino acids. However, the type of protecting group is paramount. As mentioned, urethane-type protecting groups (Boc, Fmoc, Z) are designed to minimize racemization.[5][6] An N-acyl protected azetidine carboxylic acid would be significantly more prone to racemization. The ring strain of the azetidine core could potentially influence the rate of oxazolone formation or its subsequent enolization, but the fundamental principles of prevention remain the same.

    Q3: Can I perform an esterification with minimal racemization?

    A: Yes, but standard acid-catalyzed methods like Fischer esterification are not suitable for optically active N-protected amino acids. Carbodiimide-mediated esterification is common but carries the same racemization risks as amide coupling, especially if a strong base like 4-(dimethylamino)pyridine (DMAP) is used in stoichiometric amounts.[11][15]

    A milder, low-racemization method involves activation with 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a mild base like N-methylimidazole (MeIm).[16] Another robust method is alkylation of the carboxylate salt (formed with a non-nucleophilic base like Cs₂CO₃) with an alkyl halide (e.g., benzyl bromide), which avoids activating the carboxylic acid directly and thus circumvents the oxazolone pathway.[6]

    Section 4: Recommended Protocol & Workflow

    This section provides a robust, step-by-step protocol for a low-racemization peptide coupling of an N-Boc-azetidine-2-carboxylic acid to a primary amine, a common derivatization procedure.

    Low-Racemization Peptide Coupling Protocol (DIC/Oxyma)

    This protocol is designed to minimize racemization by using a modern additive, a mild base, and controlled temperature.

    Materials:

    • N-Boc-L-azetidine-2-carboxylic acid (1.0 eq)

    • Amine hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq)

    • Diisopropylcarbodiimide (DIC) (1.1 eq)

    • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)

    • N-methylmorpholine (NMM) (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Argon or Nitrogen atmosphere

    Procedure:

    • Setup: To a clean, dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-azetidine-2-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and Oxyma Pure (1.2 eq).

    • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Base Addition: Add N-methylmorpholine (1.0 eq) dropwise to the stirred solution. Stir for 2 minutes.

    • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.

    • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting materials.

    • Workup:

      • Filter off the diisopropylurea byproduct.

      • Dilute the filtrate with an appropriate organic solvent (e.g., Ethyl Acetate).

      • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    • Analysis: Confirm the structure and assess the enantiomeric purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC.

    Experimental_Workflow Start Combine Acid, Amine Salt, & Oxyma Pure in Flask Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Base Add NMM (1.0 eq) Cool->Base Activate Add DIC (1.1 eq) Base->Activate React Stir at 0°C -> RT Activate->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterization & Chiral HPLC Analysis Purify->Analyze End Pure Product Analyze->End

    Caption: Fig. 3: Experimental Workflow for Low-Racemization Coupling

    References

    • Nishiyama, Y., & Ishizuka, Y. (2000). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 48(3), 442-445. [Link]

    • AAPPTEC. Coupling Reagents. AAPPTEC Peptides. [Link]

    • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

    • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2309360120. [Link]

    • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2). [Link]

    • Moss, A. (2003, December 9). Peptides Notes. Alchemyst. [Link]

    • Nam, G., et al. (2024, January 9). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2). [Link]

    • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Molecules, 18(9), 11338-11349. [Link]

    • Wikipedia. Peptide synthesis. [Link]

    • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

    • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

    • Blankemeyer-Menge, B., & Frank, R. (1992). U.S. Patent No. 5,147,929. U.S.
    • Atherton, E., et al. (1985). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 50(26), 5397-5400. [Link]

    • ResearchGate. (2017, February 28). Racemization in amino acids?[Link]

    • ResearchGate. (2025, August 5). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

    • D'Orazio, G., et al. (2023). Multiple Heart-Cutting Two-Dimensional HPLC-UV Achiral–Chiral Analysis of Branched-Chain Amino Acids in Food Supplements under Environmentally Friendly Conditions. Molecules, 28(2), 738. [Link]

    • Rodebaugh, R. M., et al. (2009). Resolution of D-azetidine-2-carboxylic acid. Chirality, 10(4), 433-437. [Link]

    • van den Broek, L. A. G. M. (1994). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]

    • ResearchGate. (2018). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting &amp; FAQs for 3-(Azetidin-1-yl)propanoic Acid

    Welcome to the Technical Support Center for 3-(Azetidin-1-yl)propanoic acid (CAS 99102-01-9) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professiona...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3-(Azetidin-1-yl)propanoic acid (CAS 99102-01-9) . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex impurity profiles associated with this critical β-amino acid intermediate.

    Whether you are synthesizing novel CNS-focused libraries[1] or scaling up pharmaceutical building blocks[2], understanding the causality behind impurity formation is the key to robust experimental design.

    Section 1: Mechanistic Origins of Impurities

    To troubleshoot an impurity, you must first understand its genesis. 3-(Azetidin-1-yl)propanoic acid is commercially synthesized via the Aza-Michael addition of azetidine to acrylic acid (or an acrylate ester followed by hydrolysis).

    While this pathway is highly efficient, it introduces two major thermodynamic and kinetic pitfalls:

    • Ring Strain: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under harsh acidic, basic, or thermal conditions, the ring becomes highly susceptible to nucleophilic attack (e.g., by water), leading to hydrolytic ring-opening[3].

    • Exothermic Self-Polymerization: The acid-base neutralization between the basic azetidine nitrogen and the carboxylic acid is exothermic. If the temperature is not strictly controlled, this heat can trigger the rapid self-polymerization of acrylic acid, yielding poly(β-amino esters)[4].

    G AZ Azetidine (Starting Material) Target 3-(Azetidin-1-yl)propanoic acid (Target) AZ->Target Aza-Michael Addition AA Acrylic Acid (Michael Acceptor) AA->Target Aza-Michael Addition ImpB Poly(beta-amino esters) (Impurity B) AA->ImpB Base-Catalyzed Polymerization ImpA Ring-Opened Amines (Impurity A) Target->ImpA Hydrolysis (Ring Strain) Target->ImpB Oligomerization

    Reaction pathway of 3-(Azetidin-1-yl)propanoic acid highlighting impurity genesis.

    Section 2: Quantitative Impurity Profile

    Below is a structured summary of the most common impurities found in commercial batches, their causal origins, and the recommended analytical methods for detection.

    Impurity ClassChemical IdentityOrigin / CausalityTypical AbundanceRecommended Detection Method
    Unreacted Starting Material AzetidineIncomplete Aza-Michael addition. Often forms a salt with the product.0.5% - 2.0%GC-FID or LC-MS (No strong UV chromophore)
    Unreacted Acceptor Acrylic AcidExcess reagent used to drive the reaction to completion.0.1% - 1.0%HPLC-UV (210 nm)
    Ring-Opened Adduct 3-((3-aminopropyl)amino)propanoic acidAcid/Base catalyzed hydrolytic ring-opening due to inherent ring strain.1.0% - 3.5%LC-MS / 1 H-NMR
    Polymeric Adducts Poly(β-amino esters)Exothermic self-polymerization triggered by the basic azetidine moiety.0.5% - 5.0%Gel Permeation Chromatography (GPC)
    Moisture H 2​ OZwitterionic nature makes the compound highly hygroscopic.1.0% - 4.0%Karl Fischer Titration

    Section 3: Step-by-Step Troubleshooting Protocols

    Every protocol below is designed as a self-validating system . By incorporating analytical checkpoints, you can verify the success of your troubleshooting steps in real-time.

    Protocol A: Remediation of Polymeric Impurities (Gel/Viscous Contamination)

    Causality: Poly(β-amino esters) form when the exothermic reaction heat is poorly dissipated, causing acrylic acid to polymerize[4]. These oligomers make the product viscous and cause broad, unresolved baseline humps on standard HPLC. Methodology:

    • Dissolution: Suspend 10 g of the crude 3-(Azetidin-1-yl)propanoic acid in 50 mL of hot absolute ethanol (60°C). Do not use water, as high temperatures in aqueous media will trigger ring-opening.

    • Hot Filtration: Rapidly filter the hot suspension through a fine glass-frit funnel. The high-molecular-weight poly(β-amino esters) are insoluble in hot ethanol and will be retained on the frit.

    • Crystallization: Slowly cool the filtrate to 2-8°C over 4 hours to induce crystallization of the pure target compound.

    • Validation Checkpoint: Run the isolated crystals on GPC. A successful purification is validated by the complete disappearance of the broad peak at the column's exclusion limit.

    Protocol B: Mitigating Hydrolytic Ring-Opening

    Causality: The azetidine ring is under ~26 kcal/mol of strain[1]. If the pH drops below 4.0 or rises above 9.0 during aqueous workups, the ring will open to form primary amines. Methodology:

    • pH Buffering: If an aqueous workup is mandatory, buffer the aqueous phase strictly between pH 6.5 and 7.5 using a dilute phosphate buffer.

    • Temperature Control: Keep all aqueous solutions below 20°C.

    • Rapid Isolation: Lyophilize (freeze-dry) the product immediately rather than using rotary evaporation, which applies prolonged thermal stress.

    • Validation Checkpoint: Perform 1 H-NMR in D 2​ O. The intact azetidine ring shows characteristic multiplets at ~3.3 ppm and ~2.3 ppm. If you observe a new triplet emerging at ~2.8 ppm, ring-opened primary amines are present.

    Purification Step1 Crude Product (Contains Impurities) Step2 Dissolve in Hot EtOH (Minimizes Hydrolysis) Step1->Step2 Step3 Hot Filtration (Removes Polymeric Impurities) Step2->Step3 Removes Insoluble Polymers Step4 Crystallization at 2-8°C (Isolates Target) Step3->Step4 Step5 Cold Acetone Wash (Removes Unreacted Azetidine) Step4->Step5 Removes Soluble Monomers Step6 Pure 3-(Azetidin-1-yl)propanoic acid Step5->Step6

    Step-by-step purification workflow to isolate pure 3-(Azetidin-1-yl)propanoic acid.

    Section 4: Frequently Asked Questions (FAQs)

    Q: My 3-(Azetidin-1-yl)propanoic acid batch failed the purity assay due to a broad, unresolved peak on HPLC. What is this? A: This broad peak is highly indicative of poly(β-amino ester) oligomers. The basic azetidine nitrogen can trigger the self-polymerization of acrylic acid during synthesis[4]. To resolve this, switch to Gel Permeation Chromatography (GPC) for accurate quantification, and implement the hot-ethanol filtration step (Protocol A) to precipitate these high-molecular-weight impurities.

    Q: How do I accurately quantify residual azetidine impurities given their lack of a strong UV chromophore? A: Because azetidine lacks a conjugated π -system, standard HPLC-UV will drastically underreport its presence. You must use Gas Chromatography with a Flame Ionization Detector (GC-FID) or Liquid Chromatography coupled with Mass Spectrometry (LC-MS) operating in positive electrospray ionization (ESI+) mode to accurately quantify residual azetidine.

    Q: What is the optimal storage condition to prevent hydrolytic degradation? A: Because 3-(Azetidin-1-yl)propanoic acid is a zwitterion, it is highly hygroscopic. Exposure to ambient moisture leads to slow, water-catalyzed hydrolytic ring-opening over time. It is imperative to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C[2].

    Q: Can I dry my wet product in a standard vacuum oven at 60°C? A: No. Applying heat to a wet batch of this compound will accelerate the hydrolytic opening of the azetidine ring. Always dry the product under high vacuum at temperatures not exceeding 35-40°C , or preferably, use lyophilization to remove moisture without thermal stress.

    References

    • Title: Efficient Synthesis Intermediate: 3-(Azetidin-1-yl)
    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: ACS Publications URL
    • Source: Google Patents (US20070299211A1)
    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities Source: ResearchGate URL

    Sources

    Troubleshooting

    Azetidine Synthesis Technical Support &amp; Troubleshooting Center

    Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals resolve complex regioselectiv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals resolve complex regioselectivity issues encountered during azetidine synthesis. The strained nature of the four-membered azetidine ring makes its construction thermodynamically challenging, often leading to competing side reactions, poor site-selectivity, and low yields.

    This guide provides mechanistically grounded solutions, validated protocols, and diagnostic workflows to ensure absolute regiocontrol in your syntheses.

    Diagnostic Workflow: Identifying the Root Cause of Poor Regioselectivity

    Before diving into specific troubleshooting steps, use the diagnostic workflow below to isolate the mechanistic failure point in your current synthetic route.

    G Start Identify Azetidine Synthesis Route Route1 Photochemical [2+2] (Aza-Paternò-Büchi) Start->Route1 Route2 Epoxide Aminolysis (Intramolecular) Start->Route2 Route3 C-H Amination (De Novo Synthesis) Start->Route3 Prob1 Issue: E/Z Isomerization & Poor Regiocontrol Route1->Prob1 Prob2 Issue: C3 vs C4 Competing Attack Route2->Prob2 Prob3 Issue: Over-oxidation & Site-selectivity Route3->Prob3 Sol1 Use Cyclic Oximes & Ir(III) Photocatalyst Prob1->Sol1 Sol2 Use La(OTf)3 for C3 or Eu(OTf)3 for C4 Prob2->Sol2 Sol3 Bromoalkyl Sulfamate Base-Promoted Cyclization Prob3->Sol3

    Caption: Diagnostic workflow for resolving regioselectivity issues in azetidine synthesis.

    Knowledge Base: Troubleshooting & FAQs

    Q1: I am attempting an intramolecular aminolysis of a 3,4-epoxy amine, but I am getting an inseparable mixture of C3 and C4 ring-opening products. How can I improve the regioselectivity?

    A1:

    • Causality: Epoxide ring opening with amines typically suffers from poor regiocontrol because the inherent basicity of the amine nucleophile quenches standard Lewis acid catalysts, leading to unselective background reactions. Furthermore, the steric and electronic differences between the C3 and C4 positions are often insufficient to dictate a single trajectory.

    • Solution: Catalyst selection is paramount here. If your substrate is a cis-3,4-epoxy amine and you desire C3-selectivity, switch your catalyst to Lanthanum(III) trifluoromethanesulfonate ( La(OTf)3​ ). La(OTf)3​ specifically coordinates with the substrate, directing the nucleophilic attack to the C3 position via an anti-Baldwin 5-endo-tet-like trajectory, affording the azetidine in high yield[1]. Conversely, if you are working with 3,4-epoxy alcohols and require C4-selectivity, Europium(III) trifluoromethanesulfonate ( Eu(OTf)3​ ) is the validated catalyst of choice[1].

    Q2: My intermolecular aza-Paternò-Büchi [2+2] photocycloaddition yields mostly unreacted starting material and E/Z isomerization byproducts instead of the desired azetidine. How do I favor the cycloaddition and control the regiochemistry?

    A2:

    • Causality: Direct UV excitation of acyclic imines primarily leads to rapid, radiationless decay via E/Z isomerization of the C=N bond. This relaxation pathway is kinetically faster than the desired intermolecular [2+2] cycloaddition, effectively dissipating the energy without forming the azetidine[2].

    • Solution: You must bypass the singlet excited state. Employ triplet energy transfer (EnT) catalysis using a visible-light photocatalyst (e.g., an Ir(III) complex). To completely eliminate the E/Z isomerization pathway, use 2-isoxazoline-3-carboxylates as cyclic oxime precursors; their locked geometry prevents bond rotation[2]. Once in the triplet state, the regioselectivity of the cycloaddition is strictly dictated by the partial charges of the oxime and the alkene components[3]. For highly specific head-to-head or head-to-tail regioselectivity, ensure you are matching the frontier molecular orbital energies of the alkene with those of the oxime[4].

    Q3: When synthesizing saturated azacycles via C-H amination of alkyl bromides, I observe poor site-selectivity and over-oxidation. How can I achieve predictable regiocontrol?

    A3:

    • Causality: Direct de novo synthesis of azetidines from unactivated alkanes is challenging because standard oxidants cannot differentiate between sterically similar sp3 C-H bonds, leading to over-oxidation and mixed ring sizes.

    • Solution: Utilize a directed intermolecular sp3-C-H amination strategy leveraging the electronic deactivation caused by halogens. The proximity of an electronegative bromide group (e.g., in 1-bromo-3-phenylpropane) strongly deactivates the adjacent benzylic position toward non-specific oxidation[5]. By performing a selective C-H amination to install a sulfamate group at the optimal distal site, you create a bromoalkyl sulfamate intermediate. Treating this intermediate with a mild base triggers a highly regioselective, self-validating intramolecular cyclization that yields the pure azetidine[5].

    Mechanistic Insights: The Photochemical Pathway

    Understanding the energy transfer mechanism is critical for troubleshooting aza-Paternò-Büchi reactions. The diagram below illustrates how geometric locking and triplet sensitization synergize to enforce regiocontrol.

    Pathway Imine Cyclic Oxime (Ground State) Triplet Triplet Excited State (Locked Geometry) Imine->Triplet Energy Transfer PC Ir(III) Photocatalyst + Visible Light PC->Triplet Exciplex Alkene Coordination (Orbital Matching) Triplet->Exciplex Product Regioselective Azetidine Exciplex->Product [2+2] Cycloaddition

    Caption: Triplet energy transfer pathway preventing E/Z isomerization in aza-Paternò-Büchi reactions.

    Laboratory SOPs: Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

    Protocol A: La(OTf)3​ -Catalyzed Intramolecular Regioselective Aminolysis[1]

    Objective: Achieve C3-selective azetidine formation from cis-3,4-epoxy amines.

    • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the cis-3,4-epoxy amine (1.0 equiv) in anhydrous toluene (0.1 M concentration).

    • Catalyst Addition: Quickly add 10–15 mol% of anhydrous La(OTf)3​ . Critical Note: Lanthanide triflates are hygroscopic; weigh inside a glovebox to prevent catalyst deactivation.

    • Reaction: Stir the mixture at 80°C for 12–24 hours.

    • Self-Validation Checkpoint 1 (Conversion): Monitor via TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc.

    • Self-Validation Checkpoint 2 (Regiochemistry): Concentrate the organic layer and analyze the crude mixture via 1H NMR using mesitylene as an internal standard. Quantify the C3:C4 ratio by integrating the distinct diagnostic methine protons before proceeding to column chromatography.

    Protocol B: Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Reaction[2]

    Objective: Synthesize highly substituted azetidines using unactivated alkenes.

    • Preparation: In a nitrogen-filled glovebox, add the 2-isoxazoline-3-carboxylate (1.0 equiv) and the target alkene (3.0 equiv) to a photoreactor vial.

    • Sensitization: Add 2 mol% of the Ir(III) photocatalyst, fac-[Ir(dFppy)3​] , and dissolve the mixture in thoroughly degassed dichloromethane (0.05 M).

    • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 440 nm blue LEDs at room temperature for 24 hours. Ensure efficient stirring to maintain uniform photon flux.

    • Self-Validation Checkpoint (Regiochemistry): Remove the solvent under reduced pressure. Analyze the crude mixture via 2D NMR (NOESY/HMBC) to definitively confirm the head-to-head vs. head-to-tail regioselectivity. The partial charges of the alkene will dictate the major isomer[3].

    • Isolation: Purify the resulting azetidine via silica gel chromatography.

    Data Center: Quantitative Reference Tables

    Table 1: Catalyst Effect on Epoxide Aminolysis Regioselectivity
    Substrate TypeOptimal CatalystMajor RegioisomerMechanistic Causality
    cis-3,4-epoxy amine La(OTf)3​ C3-AzetidineSpecific metal coordination directs an anti-Baldwin 5-endo-tet attack[1].
    3,4-epoxy alcohol Eu(OTf)3​ C4-AzetidineLewis acid activation favors an alternative trajectory due to hydroxyl coordination[1].
    Table 2: Comparison of Photochemical Strategies for Azetidine Synthesis
    Imine PrecursorExcitation MethodPrimary LimitationRegioselectivity Outcome
    Acyclic ImineDirect UV IrradiationE/Z IsomerizationPoor (Reaction often fails or yields complex mixtures)[2].
    Cyclic OximeVisible Light + Ir(III)Requires specific photocatalystHigh (Driven by steric/electronic orbital matching)[3][4].
    Tethered Imine/AlkeneDirect or SensitizedSubstrate strain limits scopeExcellent (Forced intramolecularly)[6].

    References

    • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers in Chemistry.
    • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines.Accounts of Chemical Research.
    • Synthesis of azetidines by aza Paternò–Büchi reactions.Chemical Science (PMC - NIH).
    • Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò-Büchi reactions.
    • Intermolecular sp3-C–H Amination for the Synthesis of Satur
    • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.Journal of the American Chemical Society.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Synthetic Routes of Azetidine Carboxylic Acids for Researchers and Drug Development Professionals

    Azetidine carboxylic acids are invaluable building blocks in medicinal chemistry, prized for their ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] T...

    Author: BenchChem Technical Support Team. Date: March 2026

    Azetidine carboxylic acids are invaluable building blocks in medicinal chemistry, prized for their ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1] Their incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[1] This guide provides a comparative analysis of the principal synthetic strategies for accessing these strained four-membered heterocyclic amino acids, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your selection of the most suitable route for your research and development endeavors.

    Intramolecular Cyclization: The Workhorse Approach

    The most established and widely employed strategy for constructing the azetidine ring is through intramolecular nucleophilic substitution. This approach relies on the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

    From γ-Amino Halides and Related Precursors

    The classical approach involves the cyclization of γ-amino halides or sulfonates.[2] The choice of leaving group is critical, with tosylates, mesylates, and triflates often being preferred over halides due to their enhanced reactivity.[3]

    Mechanism: The reaction proceeds via an intramolecular SN2 reaction, where the amine nitrogen attacks the electrophilic carbon bearing the leaving group. To favor the intramolecular cyclization over competing intermolecular reactions, the reaction is typically performed under high dilution conditions.[4]

    Causality in Experimental Choices: The selection of the base is crucial to deprotonate the amine without promoting elimination or other side reactions. Sterically hindered non-nucleophilic bases are often employed. The solvent choice also plays a significant role in influencing the reaction rate and selectivity.

    Experimental Protocol: Synthesis of N-Boc-azetidine-2-carboxylic acid via Intramolecular Cyclization [3]

    • Precursor Synthesis: A suitable starting material, such as N-(ω-chloroethyl)-Boc-glycine, is prepared through a one-pot reductive amination/protection sequence from glyoxylic acid.[3]

    • Cyclization: The precursor is dissolved in an appropriate aprotic solvent (e.g., THF, DMF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect the cyclization.[3]

    • Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified using standard techniques such as column chromatography.

    From 1,3-Amino Alcohols

    The Mitsunobu reaction provides a powerful method for the cyclization of 1,3-amino alcohols. This reaction inverts the stereochemistry at the carbon bearing the hydroxyl group, offering a degree of stereocontrol.

    Mechanism: The Mitsunobu reaction involves the in situ activation of the hydroxyl group with a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by intramolecular displacement by the nitrogen nucleophile.

    DOT Diagram: Intramolecular Cyclization of a 1,3-Amino Alcohol via Mitsunobu Reaction

    Mitsunobu_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amino_Alcohol 1,3-Amino Alcohol Phosphonium_Adduct O-Phosphonium Adduct Amino_Alcohol->Phosphonium_Adduct Activation Reagents PPh3, DEAD/DIAD Reagents->Phosphonium_Adduct Betaine Betaine Intermediate Phosphonium_Adduct->Betaine Deprotonation Azetidine Azetidine Carboxylic Acid Derivative Betaine->Azetidine Intramolecular SN2

    Caption: Mitsunobu reaction workflow for azetidine synthesis.

    Photochemical [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

    For the rapid construction of functionalized azetidines, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a highly efficient method.[5] This approach allows for the formation of two new carbon-nitrogen bonds in a single step with often high regio- and stereoselectivity.[5]

    Mechanism: The reaction is initiated by the photochemical excitation of the imine to its triplet state. The excited imine then undergoes a stepwise or concerted cycloaddition with the alkene to form the azetidine ring. Recent advancements have enabled the use of visible light and photocatalysts, making this reaction more accessible and scalable.[6][7]

    Causality in Experimental Choices: The choice of photosensitizer and wavelength of light are critical for the efficient excitation of the imine. The nature of the substituents on both the imine and the alkene can significantly influence the reaction's efficiency and stereochemical outcome.

    DOT Diagram: Aza Paternò-Büchi Reaction

    Aza_Paterno_Buchi Imine Imine Excited_Imine Excited Imine (Triplet State) Imine->Excited_Imine hv (Light) Alkene Alkene Biradical 1,4-Biradical Intermediate Alkene->Biradical Excited_Imine->Biradical + Alkene Azetidine Azetidine Biradical->Azetidine Ring Closure

    Caption: Simplified mechanism of the aza Paternò-Büchi reaction.

    Experimental Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction [6]

    • Substrate Preparation: A suitable substrate containing both an oxime (as an imine precursor) and an alkene moiety is synthesized.

    • Photochemical Reaction: The substrate and a photocatalyst are dissolved in a degassed solvent. The solution is then irradiated with visible light (e.g., blue LEDs) until the reaction is complete.

    • Product Isolation: The solvent is removed, and the resulting tricyclic azetidine is purified by chromatography.

    Transition-Metal Catalyzed Approaches

    Modern synthetic organic chemistry has introduced powerful transition-metal-catalyzed methods for azetidine synthesis, offering novel bond disconnections and high levels of selectivity.

    Palladium-Catalyzed Intramolecular C-H Amination

    Palladium-catalyzed intramolecular C(sp3)-H amination has emerged as a powerful tool for the synthesis of functionalized azetidines.[7] This method allows for the direct formation of the azetidine ring from an acyclic amine precursor by activating a typically inert C-H bond.

    Mechanism: The catalytic cycle generally involves the formation of a palladium-nitrene or a related high-valent palladium intermediate, which then undergoes intramolecular C-H insertion to form the azetidine ring.

    Other Transition-Metal Catalyzed Reactions

    Other transition metals, such as rhodium and copper, have also been employed in the synthesis of azetidines through various catalytic cycles, including ring-expansion reactions of aziridines.[8]

    Ring-Expansion and Ring-Contraction Strategies

    Creative synthetic strategies involving ring-expansion and ring-contraction reactions provide alternative pathways to the azetidine core.

    Ring Expansion of Aziridines

    The expansion of readily available aziridines offers an elegant entry to the azetidine skeleton.[2] This can be achieved through various methods, including reactions with carbenes or ylides.

    Ring Contraction of Pyrrolidinones

    The ring contraction of 2-pyrrolidinones represents a less common but viable approach to α-carbonyl-azetidines.[7]

    Biosynthetic and Enzymatic Routes

    Nature provides its own elegant solution for the synthesis of azetidine-2-carboxylic acid (AZE). AZE synthases, found in certain plants and bacteria, catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to form the strained azetidine ring.[9] While not a common laboratory method, understanding this biosynthetic pathway can inspire the development of novel biomimetic and enzymatic synthetic approaches.

    Comparative Summary of Synthetic Routes

    Synthetic RouteKey FeaturesAdvantagesDisadvantagesRepresentative Yields
    Intramolecular Cyclization Well-established, versatileReliable, scalable, good for simple azetidinesRequires pre-functionalized precursors, can have competing side reactions50-90%[3][10]
    Aza Paternò-Büchi Reaction Photochemical [2+2] cycloadditionHigh efficiency, rapid access to complex azetidines, stereoselectiveCan have limited substrate scope, potential for side reactions (e.g., ene reaction)60-90%[6][11]
    Transition-Metal Catalysis C-H activation, novel bond formationsHigh selectivity, access to unique substitution patternsCatalyst cost and sensitivity, optimization can be challenging60-80%[7]
    Ring Expansion/Contraction Rearrangement of existing ringsAccess from readily available starting materialsCan be substrate-specific, may require multi-step sequencesVaries widely
    Biosynthesis/Enzymatic Natural synthesis from SAMEnvironmentally friendly, highly specificNot a general laboratory method, limited to specific isomersN/A for lab synthesis

    Conclusion

    The synthesis of azetidine carboxylic acids has evolved significantly, with a diverse array of methodologies now available to the modern chemist. The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern, stereochemistry, scale of the synthesis, and the availability of starting materials. While classical intramolecular cyclization methods remain a reliable choice for many applications, photochemical and transition-metal-catalyzed approaches offer exciting opportunities for the rapid and efficient synthesis of complex and novel azetidine-containing molecules, further empowering their application in drug discovery and development.

    References

    • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3229–3234. Available at: [Link]

    • Mori, K., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. Available at: [Link]

    • Rodriguez, R., Paut, J., Armellin, G., et al. (2025). Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. ChemRxiv. Available at: [Link]

    • Various Authors. (n.d.). Azetidine Synthesis. Source not specified.
    • Wang, Y., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 113-116, 635-638. Available at: [Link]

    • Donnelly, K. M., & Schindler, C. S. (2016). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 12, 2688–2695. Available at: [Link]

    • Various Authors. (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
    • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(17), 2443-2451. Available at: [Link]

    • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

    • Sakamoto, R., Inada, T., Sakurai, S., & Maruoka, K. (2016). [2+2] Photocycloadditions between the Carbon–Nitrogen Double Bonds of Imines and Carbon–Carbon Double Bonds. Organic Letters, 18(24), 6252–6255. Available at: [Link]

    • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

    • Pispisa, B., & Palleschi, A. (1978). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 800-804. Available at: [Link]

    • Dubois, M. A. J., et al. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts, 16(08), 0997. Available at: [Link]

    • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

    • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2826-2837. Available at: [Link]

    • Various Authors. (2004). Process for making azetidine-3-carboxylic acid. Google Patents.
    • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. Available at: [Link]

    • Reiners, F., Joseph, E., Nißl, B., et al. (2020). Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. ChemRxiv. Available at: [Link]

    • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 36(17), 2443-2451. Available at: [Link]

    • Fairhurst, R. A., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(40), 13302-13306. Available at: [Link]

    • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8353–8357. Available at: [Link]

    • Various Authors. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
    • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2006). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 71(23), 8990–8993. Available at: [Link]

    • Various Authors. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
    • Blackmun, D., Chamness, S., & Schindler, C. S. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, 24(17), 3229–3234. Available at: [Link]

    • Various Authors. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

    • Various Authors. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. Available at: [Link]

    • Various Authors. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

    • Zhang, J., Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(17), 4709-4712. Available at: [Link]

    • Various Authors. (n.d.). Research advances in L-azetidine-2-carboxylic acid. Journal not specified.
    • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

    • Various Authors. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
    • Various Authors. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 38(5), 427-465. Available at: [Link]

    • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

    • Various Authors. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

    • Various Authors. (n.d.). The Biosynthesis of Azetidine-2-carboxylic acid. Journal of the American Chemical Society. Available at: [Link]

    • Wang, Y., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]

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    Comparative

    in vitro and in vivo evaluation of 3-(Azetidin-1-yl)propanoic acid derivatives

    An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 3-(Azetidin-1-yl)propanoic Acid Derivatives as Potential DPP-4 Inhibitors Introduction The quest for novel therapeutic agents with improved ef...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 3-(Azetidin-1-yl)propanoic Acid Derivatives as Potential DPP-4 Inhibitors

    Introduction

    The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 3-(azetidin-1-yl)propanoic acid scaffold represents a promising, yet underexplored, chemical space. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of derivatives based on this scaffold, using the well-established target, Dipeptidyl Peptidase-4 (DPP-4), as a case study. Inhibition of DPP-4 is a clinically validated approach for the management of type 2 diabetes mellitus, making it an excellent benchmark for this comparative analysis.

    This document is structured to guide researchers through a logical, stepwise progression of experiments, from initial hit identification to preclinical proof-of-concept. We will compare a hypothetical lead candidate, AZP-001 , against the established DPP-4 inhibitor, Sitagliptin , to provide context and a clear benchmark for performance. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific rigor and practical utility for drug development professionals.

    The Drug Discovery and Evaluation Workflow

    The journey from a chemical library to a viable preclinical candidate is a multi-stage process. Each stage is designed to answer specific questions about the compound's potency, selectivity, safety, and efficacy. The following diagram illustrates the typical workflow that will be detailed in this guide.

    cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Library\n(Azetidine Derivatives) Compound Library (Azetidine Derivatives) Primary Screening\n(DPP-4 Inhibition) Primary Screening (DPP-4 Inhibition) Compound Library\n(Azetidine Derivatives)->Primary Screening\n(DPP-4 Inhibition) High-Throughput Hit Confirmation\n& Dose-Response\n(IC50 Determination) Hit Confirmation & Dose-Response (IC50 Determination) Primary Screening\n(DPP-4 Inhibition)->Hit Confirmation\n& Dose-Response\n(IC50 Determination) Lead Optimization Lead Optimization Hit Confirmation\n& Dose-Response\n(IC50 Determination)->Lead Optimization Structure-Activity Relationship In Vitro ADMET In Vitro ADMET Lead Optimization->In Vitro ADMET Selectivity Profiling\n(DPP-8, DPP-9, FAP) Selectivity Profiling (DPP-8, DPP-9, FAP) Lead Optimization->Selectivity Profiling\n(DPP-8, DPP-9, FAP) Pharmacokinetics (PK)\n(Rodent Models) Pharmacokinetics (PK) (Rodent Models) In Vitro ADMET->Pharmacokinetics (PK)\n(Rodent Models) Efficacy Studies\n(OGTT in db/db mice) Efficacy Studies (OGTT in db/db mice) Pharmacokinetics (PK)\n(Rodent Models)->Efficacy Studies\n(OGTT in db/db mice) Preliminary Toxicology Preliminary Toxicology Efficacy Studies\n(OGTT in db/db mice)->Preliminary Toxicology Preclinical Candidate\nSelection Preclinical Candidate Selection Preliminary Toxicology->Preclinical Candidate\nSelection

    Caption: A typical preclinical drug discovery workflow.

    Part 1: In Vitro Evaluation

    The initial phase of evaluation focuses on characterizing the direct interaction of the compounds with the biological target and assessing their drug-like properties in a controlled, non-living system.

    Primary Target Engagement: DPP-4 Inhibition Assay

    The first crucial step is to determine if the synthesized 3-(azetidin-1-yl)propanoic acid derivatives can inhibit the enzymatic activity of DPP-4. A fluorogenic assay is a common and reliable method for this purpose.

    Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence can be quantified. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

    Experimental Protocol: DPP-4 Inhibition Assay

    • Reagent Preparation:

      • Assay Buffer: Tris-HCl (100 mM, pH 7.5), containing 100 mM NaCl.

      • Enzyme Solution: Recombinant human DPP-4 is diluted in the assay buffer to a final concentration of 0.1 ng/µL.

      • Substrate Solution: Gly-Pro-AMC is dissolved in DMSO and then diluted in the assay buffer to a final concentration of 100 µM.

      • Compound Preparation: Test compounds (e.g., AZP-001) and the reference compound (Sitagliptin) are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

    • Assay Procedure (96-well plate format):

      • Add 2 µL of the diluted compound or DMSO (vehicle control) to each well.

      • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

      • Initiate the reaction by adding 50 µL of the substrate solution to each well.

      • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

    • Data Analysis:

      • The rate of reaction (slope of fluorescence vs. time) is calculated for each well.

      • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate_compound / Rate_vehicle)).

      • The half-maximal inhibitory concentration (IC50) is determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve.

    Comparative In Vitro Data

    The table below presents hypothetical data for our lead candidate, AZP-001, in comparison to Sitagliptin. This format allows for a direct and objective assessment of performance.

    ParameterAZP-001 (Hypothetical)Sitagliptin (Reference)Rationale & Interpretation
    DPP-4 IC50 (nM) 15 nM18 nMIndicates the potency of the compound. A lower value signifies higher potency. AZP-001 shows comparable potency to the clinical drug.
    DPP-8 IC50 (nM) > 10,000 nM> 10,000 nMMeasures off-target inhibition. High IC50 values against related proteases like DPP-8 are crucial for safety.
    DPP-9 IC50 (nM) > 10,000 nM> 10,000 nMHigh selectivity against DPP-9 is desired to avoid potential toxicities.
    FAP IC50 (nM) > 10,000 nM> 10,000 nMFibroblast activation protein (FAP) is another related enzyme; selectivity is important.
    Selectivity Ratio (DPP-8/DPP-4) > 667-fold> 555-foldA quantitative measure of selectivity. Higher ratios are better.
    Human Microsomal Stability (t½, min) 45 min55 minPredicts metabolic clearance. A longer half-life suggests lower clearance and potentially less frequent dosing.
    Human Plasma Protein Binding (%) 85%38%High binding can reduce the free fraction of the drug available to act on the target, but can also prolong its half-life.
    CYP3A4 Inhibition (IC50, µM) > 50 µM> 50 µMAssesses the potential for drug-drug interactions. High IC50 values are desirable, indicating a low risk.
    In Vitro ADME & Toxicology

    Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity is critical to avoid late-stage failures.

    • Metabolic Stability: Assays using liver microsomes or hepatocytes predict how quickly a compound is metabolized by the liver. A very short half-life may indicate that the compound will be cleared too rapidly in vivo to be effective.

    • CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions. Testing against major isoforms (e.g., 3A4, 2D6, 2C9) is standard practice.

    • Plasma Protein Binding: The extent to which a drug binds to proteins in the blood affects its distribution and availability. Only the unbound fraction is pharmacologically active.

    • Cytotoxicity: Simple cell-based assays (e.g., using HepG2 liver cells) can provide an early warning of general toxicity.

    Part 2: In Vivo Evaluation

    Promising candidates from in vitro testing are advanced to in vivo studies to understand how they behave in a complex, living organism.

    Pharmacokinetics (PK) Study

    A PK study is essential to understand the exposure of the drug in the body over time after administration.

    Principle: The compound is administered to laboratory animals (e.g., Sprague-Dawley rats), and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    Experimental Protocol: Rat Pharmacokinetic Study

    • Animal Dosing:

      • Male Sprague-Dawley rats (n=3 per group) are used.

      • Intravenous (IV) group: Administer AZP-001 at 1 mg/kg via the tail vein.

      • Oral (PO) group: Administer AZP-001 at 10 mg/kg via oral gavage.

    • Blood Sampling:

      • Collect blood samples (approx. 100 µL) from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • Process blood to collect plasma and store at -80°C until analysis.

    • Sample Analysis & Data Calculation:

      • Quantify the concentration of AZP-001 in plasma samples using a validated LC-MS/MS method.

      • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

        • Cmax: Maximum plasma concentration.

        • Tmax: Time to reach Cmax.

        • AUC: Area under the concentration-time curve.

        • t½: Elimination half-life.

        • CL: Clearance.

        • Vd: Volume of distribution.

        • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

    Efficacy Study: Oral Glucose Tolerance Test (OGTT)

    The ultimate test of a DPP-4 inhibitor is its ability to improve glucose control in a relevant disease model.

    Principle: In a diabetic animal model (e.g., db/db mice), the administration of a glucose challenge leads to a sharp and sustained increase in blood glucose. An effective DPP-4 inhibitor will enhance the action of endogenous incretin hormones (GLP-1 and GIP), leading to increased insulin secretion and a significant reduction in this glucose excursion.

    Experimental Workflow: Oral Glucose Tolerance Test

    Fasting\n(db/db mice, 6h) Fasting (db/db mice, 6h) Compound Dosing\n(Vehicle, AZP-001, Sitagliptin) Compound Dosing (Vehicle, AZP-001, Sitagliptin) Fasting\n(db/db mice, 6h)->Compound Dosing\n(Vehicle, AZP-001, Sitagliptin) t = -60 min Baseline Blood Glucose\n(t = 0 min) Baseline Blood Glucose (t = 0 min) Compound Dosing\n(Vehicle, AZP-001, Sitagliptin)->Baseline Blood Glucose\n(t = 0 min) Oral Glucose Challenge\n(2 g/kg) Oral Glucose Challenge (2 g/kg) Baseline Blood Glucose\n(t = 0 min)->Oral Glucose Challenge\n(2 g/kg) Blood Glucose Monitoring\n(t = 15, 30, 60, 120 min) Blood Glucose Monitoring (t = 15, 30, 60, 120 min) Oral Glucose Challenge\n(2 g/kg)->Blood Glucose Monitoring\n(t = 15, 30, 60, 120 min) Data Analysis\n(AUC of Glucose Excursion) Data Analysis (AUC of Glucose Excursion) Blood Glucose Monitoring\n(t = 15, 30, 60, 120 min)->Data Analysis\n(AUC of Glucose Excursion)

    Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

    Comparative In Vivo Data
    ParameterAZP-001 (Hypothetical)Sitagliptin (Reference)Rationale & Interpretation
    Oral Bioavailability (F%) in Rat 45%87%Measures the fraction of the oral dose that reaches systemic circulation. Higher F% is generally desirable. AZP-001 shows moderate bioavailability.
    Half-Life (t½, hours) in Rat 3.5 h3.0 hThe time it takes for the drug concentration to reduce by half. Influences dosing frequency.
    Efficacy in OGTT (% Glucose AUC Reduction @ 10 mg/kg) 42%45%The primary measure of in vivo efficacy. AZP-001 demonstrates robust glucose-lowering effects, comparable to the reference drug.
    Acute Toxicity (Rodent MTD) > 300 mg/kg> 500 mg/kgThe Maximum Tolerated Dose (MTD) provides an initial assessment of the safety window. A high MTD is favorable.

    Conclusion and Future Directions

    This guide has outlined a systematic and comparative approach to the evaluation of novel 3-(azetidin-1-yl)propanoic acid derivatives. Based on our hypothetical data, the lead candidate AZP-001 demonstrates a highly promising profile. Its in vitro potency and selectivity are comparable to the established drug Sitagliptin. Furthermore, it exhibits favorable metabolic stability and a low risk of CYP-mediated drug interactions.

    The in vivo data corroborates these findings, showing that AZP-001 possesses moderate oral bioavailability and a half-life suitable for once or twice-daily dosing. Most importantly, it demonstrates significant efficacy in a relevant animal model of type 2 diabetes, with a glucose-lowering effect on par with Sitagliptin.

    The next logical steps in the development of AZP-001 would involve more extensive preclinical toxicology studies to establish a comprehensive safety profile, followed by formulation development and, ultimately, clinical trials in humans. The structured evaluation process detailed herein provides a robust foundation for advancing novel chemical entities from the laboratory bench toward clinical reality.

    References

    • DPP-4 Inhibition Assay and Selectivity Profiling: Deacon, C. F., & Holst, J. J. (2009). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. [Link]

    • In Vitro ADME Assays: Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism: a major challenge in drug discovery and development. Drug Discovery Today. [Link]

    • Pharmacokinetic Analysis Principles: Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics. [Link]

    • Oral Glucose Tolerance Test (OGTT) in Rodents: Breyer, M. D., et al. (2005). Mouse models of diabetic nephropathy. Nature Reviews Genetics. [Link]

    • Sitagliptin Pharmacology and Data: Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

    Validation

    The Azetidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

    For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior pharmacological profiles is a perpetual endeavor. In this landscape, the azetidine ring, a four-membere...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the quest for novel chemical entities with superior pharmacological profiles is a perpetual endeavor. In this landscape, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity impart unique physicochemical properties that can lead to enhanced metabolic stability, improved solubility, and potent biological activity.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of azetidine derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

    The Azetidine Advantage: A Comparative Perspective

    The unique properties of the azetidine ring are best understood in comparison to other saturated heterocycles commonly employed in medicinal chemistry, such as pyrrolidine and piperidine. The four-membered ring of azetidine is significantly more strained than the five- and six-membered rings of pyrrolidine and piperidine, respectively. This ring strain influences the geometry and electronics of the molecule, often leading to more favorable interactions with biological targets.[4]

    A comparative analysis of physicochemical properties highlights these differences:

    PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Piperidine Derivative (Representative)
    Molecular Weight ( g/mol ) LowerIntermediateHigher
    logP (Lipophilicity) LowerIntermediateHigher
    Aqueous Solubility HigherModerateLower
    3D Character HighModerateLower

    Note: The data presented are for representative N-substituted derivatives and actual values will vary depending on the specific substitutions.[5]

    The higher polarity and lower lipophilicity of azetidine derivatives can be advantageous for improving solubility and reducing off-target effects.[5] Furthermore, the rigid, three-dimensional nature of the azetidine scaffold provides a well-defined vector for substituents, allowing for precise exploration of chemical space and optimization of target engagement.[4]

    Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives: A Multi-Target Exploration

    The versatility of the azetidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Minor modifications to the substitution pattern on the azetidine ring can dramatically alter the therapeutic profile of the molecule.[6]

    Anticancer Activity: Targeting Key Signaling Pathways

    Azetidine-containing compounds have demonstrated significant potential as anticancer agents, often by inhibiting critical signaling pathways involved in tumor growth and proliferation.[7] One prominent target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers.[1]

    Comparative Anticancer Activity of Azetidine-Based STAT3 Inhibitors

    A series of (R)-azetidine-2-carboxamide analogues have been developed as potent STAT3 inhibitors. The following table summarizes the SAR of these compounds, highlighting the impact of substitutions on their inhibitory activity.[8][9]

    Compound IDR1R2STAT3 EMSA IC50 (µM)
    5a HH0.55
    5o OMeH0.38
    8i FF0.34
    7e MeH1.2
    7f EtH0.9
    7g i-PrH0.7
    9k PhH0.5

    Data sourced from a study on novel azetidine amides as STAT3 inhibitors.[8][9]

    The SAR data reveals that small electron-donating groups (e.g., OMe) and fluorine substitutions on the phenyl ring at the R1 and R2 positions enhance STAT3 inhibitory potency.[8] The nature of the ester group also plays a crucial role in cellular activity, with methyl and ethyl esters showing better performance than the corresponding carboxylic acids, likely due to improved cell permeability.[9]

    Inhibition of STAT3 Signaling Pathway by Azetidine Derivatives

    The following diagram illustrates the key steps in the STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

    STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression promotes Azetidine_Inhibitor Azetidine Derivative Azetidine_Inhibitor->STAT3_inactive inhibits phosphorylation

    Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.

    Antimicrobial Activity: A New Frontier in Combating Resistance

    The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Azetidine derivatives have shown significant promise in this area, with their activity being highly dependent on the nature and position of substituents.[5][10]

    Comparative Antimicrobial Activity of Substituted 2-Oxo-Azetidine Derivatives

    A study on a series of 2-oxo-azetidine derivatives of phenothiazine revealed important SAR insights. The antimicrobial activity was found to be correlated with the electron-withdrawing nature of the substituents on the phenyl ring.[11]

    Compound IDSubstitution (R)MIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. niger
    4h p-NO26.256.2512.5
    4i m-NO26.2512.512.5
    4j o-NO212.512.525
    4c p-Cl12.52525
    4d o-Cl252550
    4e p-Br255050
    4f o-Br5050100
    Streptomycin -1.25-6.251.25-6.25-
    Griseofulvin ---6.25-12.5

    Data sourced from a study on the synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.[11]

    The results clearly indicate that compounds with a nitro group (electron-withdrawing) exhibit higher antimicrobial activity compared to those with chloro or bromo groups. The position of the substituent also influences the activity, with the para-substituted nitro derivative (4h) being the most potent in this series.[11]

    Experimental Protocols: A Guide to In Vitro Evaluation

    The robust evaluation of azetidine derivatives requires well-defined and validated experimental protocols. The following sections provide step-by-step methodologies for key in vitro assays.

    Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

    This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[4]

    Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well microplates

    • Azetidine derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    Experimental Workflow for In Vitro Cytotoxicity Assay

    MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with azetidine derivatives incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilizing agent incubate_2_4h->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

    Caption: Workflow for the in vitro cytotoxicity MTT assay.

    Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

    This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[12]

    Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • 96-well microplates

    • Azetidine derivatives (dissolved in a suitable solvent)

    • Standard antimicrobial agent (positive control)

    • Inoculum standardized to 0.5 McFarland turbidity

    Procedure:

    • Prepare Compound Dilutions: Perform serial two-fold dilutions of the azetidine derivatives in the broth medium directly in the 96-well plate.

    • Inoculation: Add the standardized microbial inoculum to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

    • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial agent).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    Conclusion

    The azetidine scaffold continues to be a focal point in medicinal chemistry due to its unique structural and physicochemical properties that translate into desirable pharmacological profiles. The structure-activity relationship studies of azetidine derivatives consistently demonstrate that subtle modifications to the substitution pattern can lead to significant improvements in potency and selectivity across a wide range of biological targets. This guide has provided a comparative overview of the SAR of azetidine derivatives in anticancer and antimicrobial research, supported by quantitative data and detailed experimental protocols. As our understanding of the molecular targets of these compounds deepens, the rational design of next-generation azetidine-based therapeutics holds immense promise for addressing unmet medical needs.

    References

    • Pérez-Faginas, P., Aranda, M. T., García-López, M. T., Snoeck, R., Andrei, G., Balzarini, J., & González-Muñiz, R. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]

    • Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

    • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

    • Klüter, S., Längle, D., & Höfner, G. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2346–2356. [Link]

    • Sharma, R., & Sharma, S. (2020). Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. RSC Advances, 10(54), 32585-32596. [Link]

    • Page, B. D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15589–15615. [Link]

    • MedCrave. (2018). Antimicrobial potential of various substituted azetidine derivatives. [Link]

    • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

    • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

    Sources

    Comparative

    head-to-head comparison of azetidine and other small ring heterocycles in drug design

    Head-to-Head Comparison of Azetidine and Other Small Ring Heterocycles in Drug Design As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to pyrrolidines or piperidines due to their...

    Author: BenchChem Technical Support Team. Date: March 2026

    Head-to-Head Comparison of Azetidine and Other Small Ring Heterocycles in Drug Design

    As a Senior Application Scientist, I frequently observe drug discovery programs defaulting to pyrrolidines or piperidines due to their synthetic accessibility. However, the strategic incorporation of highly strained 4-membered rings—specifically azetidines and oxetanes—can rescue a failing lead compound by fundamentally rewiring its physicochemical profile.

    This guide provides an objective, data-driven comparison of azetidine against other small ring heterocycles, detailing the causality behind their behavior and providing self-validating experimental protocols for their evaluation.

    Physicochemical Profiling: The Causality of Ring Size

    The shift from a 5- or 6-membered ring to a 4-membered azetidine or oxetane alters the fundamental geometry and electronic distribution of a drug candidate[1].

    • Basicity and pKa: While the unsubstituted pKa of azetidine (~11.29) appears similar to piperidine (~11.22)[2], this is deceptive in a drug design context. When functionalized (e.g., N-arylation), the extreme ring strain of azetidine (~25.4 kcal/mol) forces the internal C-N-C bond angles to compress. To compensate, the nitrogen's exocyclic lone pair adopts significantly higher s-character (approaching sp² hybridization). This holds the electrons closer to the nucleus, dramatically lowering the pKa of substituted azetidines compared to their pyrrolidine counterparts[3]. This suppressed basicity prevents excessive protonation at physiological pH, thereby enhancing membrane permeability.

    • Lipophilicity (logP) and Solubility: Azetidine and oxetane are significantly less lipophilic than their larger counterparts. Replacing a pyrrolidine ring with an azetidine systematically lowers logP, which directly correlates with improved aqueous solubility and reduced non-specific plasma protein binding[4].

    • Conformational Rigidity: Azetidines and oxetanes are conformationally locked compared to the flexible envelope/chair conformations of pyrrolidine and piperidine. This rigidity reduces the entropic penalty upon target binding, often leading to enhanced potency.

    Metabolic Stability: A Double-Edged Sword

    Metabolic stability dictates a drug's half-life and clearance. Here, small rings present contrasting paradigms:

    • CYP450 Oxidation: Pyrrolidines and piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the alpha-carbon due to their higher lipophilicity and abundance of accessible C-H bonds[5]. Azetidines and oxetanes, being more polar and having fewer C-H bonds, often exhibit superior resistance to CYP-mediated clearance[5],[1].

    • Strain-Induced Ring Opening: The ~25 kcal/mol ring strain that protects azetidines from CYP oxidation introduces a unique liability. Highly electron-deficient N-aryl azetidines or specific oxetanes can undergo intramolecular ring-opening or nucleophilic attack by glutathione (GSH)[3]. Therefore, while azetidines solve the CYP oxidation problem, they require careful tuning of the N-substituent's electronics to prevent chemical degradation.

    Quantitative Comparison of Small Ring Heterocycles
    PropertyAzetidine (4-Membered N-Ring)Oxetane (4-Membered O-Ring)Pyrrolidine (5-Membered N-Ring)Piperidine (6-Membered N-Ring)
    Typical pKa (Unsubstituted) ~11.29N/A~11.27~11.22
    Ring Strain (kcal/mol) ~25.4~25.5~6.0~0.1
    Lipophilicity (logP) Impact LowVery LowModerateHigh
    Primary Metabolic Liability Ring-opening (GSH attack)Ring-opening (Acidic/Nucleophilic)CYP450 oxidation (α-carbon)CYP450 oxidation (α-carbon)
    Conformational Flexibility Rigid (Planar/Puckered)Rigid (Planar/Puckered)Flexible (Envelope)Flexible (Chair)

    Strategic Decision Matrix

    The following diagram maps the logical workflow and metabolic trade-offs when selecting a saturated heterocycle during lead optimization.

    G Drug Lead Optimization: Saturated Heterocycle Selection Azet 4-Membered Rings (Azetidine / Oxetane) Drug->Azet Reduce logP Pyrr 5/6-Membered Rings (Pyrrolidine / Piperidine) Drug->Pyrr Traditional Scaffold GSH Susceptible to Nucleophilic Ring Opening (GSH) Azet->GSH High Ring Strain Stable Improved CYP Stability (Lower logP) Azet->Stable Fewer C-H Bonds CYP High CYP450 Oxidation at Alpha-Carbon Pyrr->CYP High Lipophilicity Clearance High Metabolic Clearance (Short Half-life) CYP->Clearance Enzymatic Degradation GSH->Clearance Chemical Instability

    Decision matrix for heterocycle selection, balancing CYP450 stability and ring-opening liabilities.

    Experimental Workflows: Self-Validating Protocols

    To objectively evaluate these scaffolds, researchers must employ robust, self-validating assays. Standard protocols often fail to account for the unique properties of highly strained rings.

    Protocol A: NMR-Based pKa Determination for Strained Heterocycles

    Because substituted azetidines often have pKa values too low for standard potentiometric titration[3], NMR titration is the required standard.

    • Causality & Validation: By tracking the ¹H or ¹⁵N chemical shifts of the azetidine ring against a pH gradient, we directly observe the protonation event. Including an internal standard with a known pKa validates the pH measurement within the NMR tube, creating a self-validating system.

    • Step-by-Step Methodology:

      • Prepare a 5 mM solution of the azetidine compound in D₂O/H₂O (1:9 v/v) containing 100 mM KCl to maintain constant ionic strength.

      • Add a trace amount of an internal reference standard (e.g., imidazole, pKa 6.95) to validate the pH environment.

      • Adjust the pH from 1.5 to 10.0 using dilute DCl or NaOD, acquiring 1D ¹H-NMR and ¹⁵N-HSQC spectra at 0.5 pH unit intervals.

      • Plot the chemical shift of the alpha-protons (or ¹⁵N) versus pH.

      • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

    Protocol B: In Vitro Liver Microsomal Stability Assay with Mechanistic Controls

    This assay differentiates between enzymatic CYP clearance (common in pyrrolidines) and strain-induced chemical instability (common in azetidines)[4].

    • Causality & Validation: A parallel incubation without NADPH (the required cofactor for CYP enzymes) acts as a self-validating control. If the azetidine degrades in the absence of NADPH, the clearance is driven by chemical instability (ring-opening) rather than CYP metabolism.

    • Step-by-Step Methodology:

      • Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

      • Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

      • Self-Validation Split: Divide the mixture into two cohorts: "+NADPH" and "-NADPH".

      • Initiate the reaction by adding 1 mM NADPH to the "+NADPH" cohort. Incubate both cohorts at 37°C.

      • Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

      • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

      • Calculate intrinsic clearance (CL_int) from the elimination rate constant (k) of the +NADPH cohort. Validate the assay by ensuring the -NADPH cohort shows <5% degradation; degradation >5% indicates strain-induced ring opening.

    References

    • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem. 4

    • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem. 2

    • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. 3

    • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. 5

    • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. 1

    Sources

    Validation

    Validating the Mechanism of Action of 3-(Azetidin-1-yl)propanoic Acid-Based Drugs: A Comparative Guide for Researchers

    For researchers and drug development professionals navigating the complexities of novel compound validation, establishing a clear and accurate mechanism of action (MoA) is paramount. This guide provides an in-depth, tech...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals navigating the complexities of novel compound validation, establishing a clear and accurate mechanism of action (MoA) is paramount. This guide provides an in-depth, technical framework for validating the MoA of drugs based on the 3-(Azetidin-1-yl)propanoic acid scaffold. Drawing parallels with the well-characterized GABA transporter 1 (GAT1) inhibitors, this document outlines a series of comparative experiments designed to elucidate the primary pharmacological target and potential off-target effects of this emerging class of compounds.

    The structural similarity of 3-(Azetidin-1-yl)propanoic acid to known GAT1 inhibitors, such as nipecotic acid, suggests a primary hypothesis that these drugs function by inhibiting the reuptake of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] By blocking GAT1, these compounds would increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism is a clinically validated approach for the treatment of neurological disorders like epilepsy.[4][5]

    This guide will detail experimental protocols to rigorously test this hypothesis, alongside methodologies to explore alternative or secondary mechanisms, such as direct receptor activation, which has been observed for some related compounds at higher concentrations.[6]

    Part 1: Primary Target Validation - GABA Transporter 1 (GAT1) Inhibition

    The initial and most critical step is to determine if 3-(Azetidin-1-yl)propanoic acid-based drugs directly interact with and inhibit GAT1. A multi-pronged approach, combining in vitro and cell-based assays, is essential for robust validation.

    Radioligand Binding Assays

    Causality: This experiment directly assesses the binding affinity of the test compound to the GAT1 transporter, providing a quantitative measure of its potential to physically interact with the target. A high binding affinity is a strong indicator of direct interaction.

    Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GAT1 (e.g., HEK293-hGAT1).

    • Competitive Binding: Incubate the membranes with a known radiolabeled GAT1 ligand, such as [³H]tiagabine or [³H]nipecotic acid, in the presence of increasing concentrations of the 3-(Azetidin-1-yl)propanoic acid derivative.

    • Detection: Measure the displacement of the radioligand at each concentration of the test compound using a scintillation counter.

    • Data Analysis: Calculate the inhibitor constant (Ki) from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    Comparison & Interpretation:

    CompoundKi (nM) for GAT1Interpretation
    Positive Control (Tiagabine) Low nM rangeHigh affinity, potent GAT1 binder
    Negative Control (Inactive Analog) >10,000 nMNo significant binding
    Test Compound To be determinedA low nM Ki suggests potent binding

    A low nanomolar Ki value for the test compound would strongly support the hypothesis that it is a GAT1 binder.

    GABA Uptake Inhibition Assay

    Causality: This functional assay moves beyond simple binding to determine if the compound can inhibit the primary function of GAT1, which is the transport of GABA into cells.

    Methodology:

    • Cell Culture: Use a cell line endogenously or exogenously expressing GAT1 (e.g., primary astrocytes, or HEK293-hGAT1).

    • Pre-incubation: Treat the cells with varying concentrations of the 3-(Azetidin-1-yl)propanoic acid derivative or a positive control (e.g., nipecotic acid).

    • GABA Uptake: Add radiolabeled [³H]GABA to the cell culture and incubate for a short period to allow for transporter-mediated uptake.

    • Measurement: Lyse the cells and measure the intracellular accumulation of [³H]GABA using a scintillation counter.

    • Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake.

    Comparison & Interpretation:

    CompoundIC50 (µM) for GABA UptakeInterpretation
    Positive Control (Nipecotic Acid) Low µM rangePotent inhibitor of GABA uptake
    Negative Control (Inactive Analog) >100 µMNo significant inhibition
    Test Compound To be determinedA low µM IC50 confirms functional inhibition

    A potent IC50 value in this assay, in conjunction with a high binding affinity, provides compelling evidence for GAT1 inhibition as the primary MoA.

    Part 2: Investigating Alternative Mechanisms - Direct Receptor Activation

    It is crucial to investigate potential off-target effects to build a comprehensive pharmacological profile. For GABAergic modulators, direct activation of GABA receptors is a key alternative mechanism to consider. Nipecotic acid, for instance, has been shown to directly activate GABA-A receptors at high concentrations.[6]

    Electrophysiology - Patch-Clamp Recordings

    Causality: This "gold standard" technique directly measures the functional effect of the compound on ion channels, such as GABA-A receptors, providing definitive evidence for or against direct receptor agonism.

    Methodology:

    • Cell Preparation: Use neurons or a cell line expressing GABA-A receptors (e.g., primary cortical neurons or HEK293 cells transfected with GABA-A receptor subunits).

    • Patch-Clamp Recording: In the whole-cell patch-clamp configuration, hold the cell at a specific membrane potential (e.g., -60 mV).

    • Compound Application: Apply the 3-(Azetidin-1-yl)propanoic acid derivative at various concentrations to the cell.

    • Current Measurement: Record any induced transmembrane currents. An inward chloride current would indicate GABA-A receptor activation.

    • Control & Antagonism: As a positive control, apply GABA to elicit a known current. To confirm the involvement of GABA-A receptors, test if the current induced by the test compound can be blocked by a specific GABA-A receptor antagonist, such as bicuculline.

    Comparison & Interpretation:

    ConditionObserved CurrentInterpretation
    GABA Application Large inward currentPositive control for GABA-A receptor activation
    Test Compound (Low Conc.) No significant currentNo direct activation at low concentrations
    Test Compound (High Conc.) Inward current observedPossible direct GABA-A agonism at high concentrations
    Test Compound + Bicuculline Inward current is blockedConfirms the current is mediated by GABA-A receptors

    If the test compound elicits a current that is blocked by a GABA-A antagonist, it indicates direct receptor agonism, which would be an important secondary mechanism to characterize.

    Part 3: Cellular and Network Level Validation

    To understand the physiological consequences of the proposed MoA, it is essential to move from single-cell assays to more complex systems that reflect the in vivo environment.

    In Vitro Microelectrode Array (MEA) Recordings

    Causality: MEA recordings from neuronal cultures allow for the assessment of how the compound modulates network-level activity. An increase in inhibitory neurotransmission, as expected from a GAT1 inhibitor, should lead to a measurable decrease in overall network excitability.

    Methodology:

    • Neuronal Culture: Culture primary neurons (e.g., cortical or hippocampal) on MEA plates.

    • Baseline Recording: Record spontaneous network activity (spike rates, burst frequency) before compound application.

    • Compound Application: Apply the 3-(Azetidin-1-yl)propanoic acid derivative at a pharmacologically relevant concentration.

    • Post-treatment Recording: Record network activity for an extended period after compound application.

    • Data Analysis: Analyze changes in network parameters. A GAT1 inhibitor is expected to decrease the mean firing rate and burst frequency.

    Comparison & Interpretation:

    TreatmentChange in Mean Firing RateChange in Burst FrequencyInterpretation
    Vehicle Control No significant changeNo significant changeBaseline network stability
    Positive Control (Tiagabine) Significant decreaseSignificant decreaseExpected effect of GAT1 inhibition
    Test Compound To be determinedTo be determinedA significant decrease would support the proposed MoA

    Experimental Workflow & Signaling Pathway Diagrams

    To visually represent the logical flow of the validation process and the underlying biological pathways, the following diagrams are provided.

    G_1 cluster_0 Primary Target Validation cluster_1 Alternative Mechanism Investigation cluster_2 Cellular/Network Validation Binding Assay Binding Assay Uptake Assay Uptake Assay Binding Assay->Uptake Assay Confirms Functional Inhibition Electrophysiology Electrophysiology Binding Assay->Electrophysiology Investigate Off-Target Effects MEA Recordings MEA Recordings Uptake Assay->MEA Recordings Physiological Relevance

    Caption: Experimental workflow for MoA validation.

    G_2 cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA GABA GAT1 GAT1 GABA->GAT1 Reuptake GABA_cleft GABA GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Binding & Activation Test_Compound 3-(Azetidin-1-yl)propanoic acid derivative Test_Compound->GAT1 Inhibition

    Caption: Proposed mechanism of GAT1 inhibition.

    Conclusion

    The validation of the mechanism of action for a novel compound series is a rigorous, multi-step process. For 3-(Azetidin-1-yl)propanoic acid-based drugs, the primary hypothesis of GAT1 inhibition should be thoroughly tested using a combination of binding, functional, and network-level assays. Concurrently, potential off-target effects, such as direct GABA receptor activation, must be investigated to ensure a complete and accurate pharmacological profile. By following the comparative and systematic approach outlined in this guide, researchers can confidently elucidate the therapeutic mechanism of this promising class of compounds.

    References

    • Patsnap Synapse. (2024, June 21). What are GAT1 inhibitors and how do they work? Retrieved from [Link]

    • British Journal of Pharmacology. (2001). Nipecotic acid directly activates GABAA-like ion channels. Retrieved from [Link]

    • Journal of Biological Chemistry. (2011). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. Retrieved from [Link]

    • Wikipedia. GABA reuptake inhibitor. Retrieved from [Link]

    • Neuropharmacology. (2007). GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. Retrieved from [Link]

    • PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]

    • Taylor & Francis Online. (2024). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

    • Taylor & Francis. Nipecotic acid – Knowledge and References. Retrieved from [Link]

    • ResearchGate. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies | Request PDF. Retrieved from [Link]

    Sources

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